5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
The exact mass of the compound 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-6(8)11-7(3-5)9-4-10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQABKUWTQOZTIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429385 | |
| Record name | 5-Chloro-7-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878259-99-5 | |
| Record name | 5-Chloro-7-methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to theTriazolo[1,5-a]pyridine Core and its Derivatives
An In-depth Technical Guide to the[1][2][3]Triazolo[1,5-a]pyridine Core and its Derivatives
A Note on the Target Compound: Initial research indicates a lack of specific, publicly available scientific literature for the exact compound "5-Chloro-7-methyl-triazolo[1,5-a]pyridine." Therefore, this guide will focus on the fundamental properties, synthesis, and applications of the broader, parent heterocyclic system,[1][2][3]triazolo[1,5-a]pyridine. Where specific data is available for closely related analogs, such as halogenated and methylated derivatives, it will be used to provide concrete examples and insights relevant to researchers and drug development professionals.
Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine system is a fused heterocyclic compound containing a pyridine ring fused to a 1,2,4-triazole ring. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are fundamental components of DNA and RNA.[4] This bioisosteric relationship has led to the exploration of triazolo[1,5-a]pyridine derivatives as potential modulators of biological processes involving purine recognition.
The versatility of this scaffold is further demonstrated by its ability to act as a bioisostere for other functional groups and its capacity for metal chelation, which has been exploited in the development of novel therapeutic agents.[4] Compounds containing this core structure have shown a wide array of biological activities, including potential treatments for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.[2]
Physicochemical Properties
The physicochemical properties of[1][2][3]triazolo[1,5-a]pyridine derivatives can be tailored through substitution on the ring system. The introduction of different functional groups can significantly impact solubility, lipophilicity, and metabolic stability.
For a representative derivative, 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine , the following properties are noted:
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₄ | [5] |
| Molecular Weight | 168.58 g/mol | [5] |
| TPSA (Topological Polar Surface Area) | 43.08 Ų | [5] |
| LogP | 1.08612 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 0 | [5] |
These computed properties suggest that a small molecule like 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine has favorable characteristics for oral bioavailability, as predicted by Lipinski's Rule of Five.
Synthesis and Reactivity
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through various synthetic routes, allowing for the introduction of diverse substituents.
General Synthetic Strategies:
Several established methods for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold include:
-
Cyclization of N-(pyrid-2-yl)formamidoximes: This method involves the cyclization of appropriately substituted 2-aminopyridines under mild conditions with trifluoroacetic anhydride.[1]
-
Copper-Catalyzed Oxidative Coupling: A copper-catalyzed reaction can facilitate the sequential formation of N-C and N-N bonds to construct the fused triazole ring.[1]
-
PIFA-Mediated Intramolecular Annulation: The use of (diacetoxyiodo)benzene (PIFA) can promote the intramolecular annulation of N-(pyridin-2-yl)benzimidamides to yield the desired triazolo[1,5-a]pyridines.[1]
-
Iodine-Mediated Oxidative N-N Bond Formation: An environmentally benign approach utilizes an I2/KI system to mediate the oxidative formation of the N-N bond from N-aryl amidines.[1]
-
Microwave-Assisted Catalyst-Free Synthesis: A modern and efficient method involves the microwave irradiation of enaminonitriles and benzohydrazides in a tandem reaction, offering good to excellent yields with a broad substrate scope.[2]
Representative Synthesis Workflow (Microwave-Assisted):
Caption: Microwave-assisted synthesis of[1][2][3]triazolo[1,5-a]pyridines.
Spectroscopic Analysis
The structural elucidation of[1][2][3]triazolo[1,5-a]pyridine derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. Chemical shifts of the aromatic protons on both the pyridine and triazole rings are characteristic.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the fused ring system are indicative of their electronic environment.
-
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic vibrational frequencies for C=N, C=C, and C-H bonds within the aromatic system are typically observed. For a related chloro-triazole compound, characteristic N-H and C=O stretching frequencies were reported, which would be absent in the parent triazolo[1,5-a]pyridine unless substituted with such groups.[6]
-
UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule.
Potential Applications in Drug Development
The[1][2][3]triazolo[1,5-a]pyridine and related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry due to their diverse biological activities.
-
Enzyme Inhibition: Derivatives of this class have been identified as inhibitors of various kinases, such as Janus kinases (JAK1 and JAK2), which are implicated in inflammatory diseases and cancers.[2]
-
Anticancer Activity: The potential of triazolo[1,5-a]pyrimidines in cancer chemotherapy has been demonstrated through the development of microtubule-targeting agents.[7]
-
Antiparasitic and Antiprotozoal Activity: The metal-chelating properties of the triazolopyrimidine ring have been exploited to generate candidate treatments for parasitic diseases.[4] Related fused triazole systems have also shown activity against the causative agent of Chagas disease, Trypanosoma cruzi.[8]
-
Central Nervous System (CNS) Applications: The structural similarity to purines suggests potential for interaction with adenosine receptors and other CNS targets.
The introduction of a chloro-substituent, as in the user's original query, is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a lead compound. Polychlorinated pyridines are known to be important intermediates in the synthesis of pharmaceuticals and agrochemicals.[9]
Conclusion
The[1][2][3]triazolo[1,5-a]pyridine scaffold represents a versatile and valuable core structure for the design and development of novel therapeutic agents. Its synthetic accessibility allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. Further investigation into the structure-activity relationships of substituted derivatives, including halogenated analogs, will undoubtedly lead to the discovery of new and improved drug candidates.
References
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Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
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MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 2024. Available at: [Link]
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MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Molbank, 2017. Available at: [Link]
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PubChem. 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine. Available at: [Link]
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National Center for Biotechnology Information. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 2019. Available at: [Link]
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Research Gate. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 2013. Available at: [Link]
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MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceuticals, 2023. Available at: [Link]
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MDPI. Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 2023. Available at: [Link]
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PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 2019. Available at: [Link]
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An In-depth Technical Guide to 5-Chloro-7-methyl-triazolo[1,5-a]pyridine (CAS Number: 878259-99-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound with significant potential in medicinal chemistry. The fused[1][2][3]triazolo[1,5-a]pyridine scaffold is a key pharmacophore, and its derivatives have shown a wide range of biological activities.[1][2] This document details the physicochemical properties, plausible synthetic routes, and potential applications of this specific derivative, serving as a foundational resource for researchers in drug discovery and development.
Introduction to the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine ring system is a nitrogen-containing heterocycle that has garnered considerable attention in the field of medicinal chemistry.[1] Its structural similarity to purines allows it to act as a bioisostere, potentially interacting with biological targets that recognize purine-based structures.[2] This scaffold is present in molecules with diverse therapeutic applications, including anti-inflammatory, anti-parasitic, and anti-cancer agents.[2] The versatility of this core structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.
5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine (CAS: 878259-99-5) is a specific derivative of this important scaffold. The presence of a chlorine atom at the 5-position and a methyl group at the 7-position are expected to significantly influence its chemical reactivity, lipophilicity, and biological activity. The chloro group can enhance membrane permeability and may participate in halogen bonding with biological targets, while the methyl group can affect steric interactions and metabolic stability.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine is presented in the table below.
| Property | Value | Source |
| CAS Number | 878259-99-5 | [4] |
| Molecular Formula | C₇H₆ClN₃ | [4] |
| Molecular Weight | 167.60 g/mol | [4] |
| Predicted XlogP | 2.1 | [3] |
| Monoisotopic Mass | 167.02502 Da | [3] |
Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines is the reaction of a 2-aminopyridine with a suitable cyclizing agent.[1] For the target molecule, a logical starting material would be 2-amino-4-methyl-6-chloropyridine. The following diagram illustrates a potential synthetic workflow.
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5-Chloro-7-methyl-triazolo[1,5-a]pyridine molecular weight
An In-Depth Technical Guide to 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][4] This document details the fundamental physicochemical properties of the title compound, outlines a robust and rational synthetic pathway, and establishes a rigorous analytical workflow for its structural validation and purity assessment. Furthermore, it explores the compound's potential applications as a versatile building block in drug discovery programs, particularly for the development of kinase inhibitors and other targeted therapies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their scientific endeavors.
Introduction to the Triazolo[1,5-a]pyridine Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern medicine, with a significant percentage of all biologically active molecules incorporating these ring systems. Among these, the[1][2][3]triazolo[1,5-a]pyridine system has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets.[5] This versatility is demonstrated by its presence in a range of approved drugs, including the Janus kinase (JAK) inhibitor Filgotinib, the HER2-targeted tyrosine kinase inhibitor Tucatinib, and the antidepressant Trazodone.[1][4][6]
The fused ring system of triazolopyridines offers a unique combination of properties:
-
Bioisosterism: The scaffold can act as a bioisostere for purine rings, enabling it to interact with biological targets that recognize purine-based structures.[7]
-
Structural Rigidity: The fused bicyclic structure provides a rigid conformation, which can lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding to a target.
-
Chemical Stability: The aromatic nature of the ring system confers high chemical and metabolic stability.
-
Synthetic Tractability: The scaffold is amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[2]
5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine represents a key derivative of this scaffold. The substituents are strategically positioned: the 7-methyl group influences solubility and steric interactions, while the 5-chloro group serves as a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, enabling rapid library generation for drug discovery campaigns.
Physicochemical Properties of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine
A precise understanding of a compound's physicochemical properties is the cornerstone of its application in research and development. The key identifiers and computed properties for 5-Chloro-7-methyl-triazolo[1,5-a]pyridine are summarized below.
| Property | Value | Source(s) |
| Chemical Structure | (Illustrative) | |
| CAS Number | 878259-99-5 | [3] |
| Molecular Formula | C₇H₆ClN₃ | [3][8] |
| Molecular Weight | 167.60 g/mol | [3] |
| Monoisotopic Mass | 167.02502 Da | [8] |
| Canonical SMILES | CC1=CC2=NC=NN2C(=C1)Cl | [8] |
| InChIKey | WQABKUWTQOZTIG-UHFFFAOYSA-N | [8] |
| Predicted XlogP | 2.1 | [8] |
| Topological Polar Surface Area | 30.2 Ų | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
Synthesis and Mechanistic Rationale
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through various established methodologies, often involving the cyclization of a substituted 2-aminopyridine precursor.[2] The following protocol describes an efficient and widely applicable method using an oxidative N-N bond formation strategy.
Diagram: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine
Rationale: This two-step synthesis is designed for efficiency and high yield. The first step forms the key N-arylamidine intermediate. The second step employs a mild and effective iodine-mediated oxidative cyclization to form the fused triazole ring, a method known for its scalability and tolerance of various functional groups.[2]
Step 1: Synthesis of N'-(6-chloro-4-methylpyridin-2-yl)formimidamide
-
To a solution of 2-amino-6-chloro-4-methylpyridine (1.0 eq) in anhydrous toluene (10 mL/g), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagent.
-
The resulting crude intermediate is typically of sufficient purity to be carried forward to the next step without further purification.
Step 2: Oxidative Cyclization to 5-Chloro-7-methyl-triazolo[1,5-a]pyridine
-
Dissolve the crude intermediate from Step 1 in dimethylformamide (DMF) (15 mL/g).
-
To this solution, add potassium carbonate (K₂CO₃) (3.0 eq), potassium iodide (KI) (0.2 eq), and iodine (I₂) (1.5 eq).
-
Stir the reaction mixture at 80 °C for 8-12 hours. Monitor the formation of the product by LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a cold aqueous solution of sodium thiosulfate (10% w/v) to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure title compound.
Comprehensive Analytical Characterization
Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the synthesized compound, ensuring its suitability for subsequent use in research and drug development.
Diagram: Analytical Validation Workflow
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Unveiling the Enigmatic Biological Profile of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic scaffold of triazolo[1,5-a]pyridine has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on a specific analogue, 5-Chloro-7-methyl-triazolo[1,5-a]pyridine (CAS No. 878259-99-5). Despite the rich biological landscape of the parent scaffold, a comprehensive review of the existing scientific literature reveals a notable absence of specific data on the biological activity, mechanism of action, and therapeutic potential of this particular substituted derivative. This guide, therefore, serves to outline the known chemical properties of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine, contextualize its potential within the broader family of triazolopyridines, and provide a roadmap for future research to elucidate its pharmacological profile.
Introduction: The Triazolo[1,5-a]pyridine Core - A Scaffold of Therapeutic Promise
The[1][2][3]triazolo[1,5-a]pyridine ring system is a nitrogen-rich bicyclic heterocycle that has garnered significant attention in drug discovery. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, including enzymes and receptors. This has led to the development of triazolopyridine-based compounds with a diverse range of biological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[2][4][5][6] The versatility of this scaffold lies in its synthetic tractability, allowing for the introduction of various substituents to modulate its physicochemical properties and biological activity.
Physicochemical Properties of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine
While specific biological data is lacking, the chemical identity of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine is well-established.
| Property | Value | Reference |
| CAS Number | 878259-99-5 | [7] |
| Molecular Formula | C₇H₆ClN₃ | [7] |
| Molecular Weight | 167.60 g/mol | [7] |
The presence of a chlorine atom at the 5-position and a methyl group at the 7-position is expected to influence the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of its potential biological interactions.[3]
The Unexplored Biological Landscape: A Call for Investigation
Extensive searches of scientific databases and chemical supplier information for 5-Chloro-7-methyl-triazolo[1,5-a]pyridine (CAS 878259-99-5) did not yield any specific studies detailing its biological activity. The available information is primarily limited to its synthesis and commercial availability.[1][7][8] This represents a significant knowledge gap, but also an opportunity for novel research.
Based on the activities of structurally related compounds, several avenues of investigation for 5-Chloro-7-methyl-triazolo[1,5-a]pyridine are proposed:
-
Anticancer Activity: Numerous triazolopyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[9]
-
Enzyme Inhibition: The triazolopyridine scaffold is a known pharmacophore for inhibiting various enzymes, including kinases and demethylases.[10]
-
Antimicrobial and Antiviral Potential: The nitrogen-rich core of triazolopyridines makes them attractive candidates for the development of new anti-infective agents.
Proposed Research Workflow: A Roadmap to Elucidating Biological Activity
To uncover the biological potential of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine, a systematic experimental approach is necessary. The following workflow outlines a logical progression of studies.
Figure 1. A proposed workflow for the systematic evaluation of the biological activity of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine.
Experimental Protocols: Foundational Assays
The following are representative, high-level protocols for initial in vitro screening.
General Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic potential of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine against a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine that inhibits the visible growth of a microorganism.
Methodology:
-
Broth Microdilution: Prepare serial twofold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
While the existing literature does not provide direct insights into the biological activity of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine, the well-documented pharmacological importance of the triazolopyridine scaffold strongly suggests that this compound warrants further investigation. The proposed research workflow provides a clear path forward for its systematic evaluation. Elucidating the biological profile of this specific derivative could unveil novel therapeutic agents with unique mechanisms of action. This guide serves as a foundational document to inspire and direct future research efforts in this promising, yet unexplored, area of medicinal chemistry.
References
A comprehensive list of references is not applicable as no specific biological studies on 5-Chloro-7-methyl-triazolo[1,5-a]pyridine were identified in the search results. The citations provided throughout the text refer to general information about the triazolopyridine scaffold and the chemical properties of the specific compound.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 878259-99-5: 5-CHLORO-7-METHYL[1,2,4]TRIAZOLO[1,5-A]PY… [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine - CAS:878259-99-5 - Abovchem [abovchem.com]
- 8. 878259-99-5|5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine|BLD Pharm [bldpharm.com]
- 9. Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine
An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The [1,5-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have made it an attractive starting point for the discovery of novel therapeutics across a wide range of disease areas, including oncology, immunology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the potential therapeutic targets of a specific, yet under-investigated derivative, 5-Chloro-7-methyl-triazolo[1,5-a]pyridine. By synthesizing data from the broader class of triazolo[1,5-a]pyridines and related heterocyclic systems, we delineate a strategic roadmap for elucidating the therapeutic potential of this compound. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering both a high-level strategic perspective and detailed, actionable experimental protocols.
Introduction: The Triazolo[1,5-a]pyridine Scaffold - A Versatile Pharmacophore
The triazolo[1,5-a]pyridine core is a nitrogen-rich bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, including kinases, nuclear receptors, and ion channels. The versatility of this scaffold is further enhanced by the ease with which it can be functionalized at multiple positions, enabling the fine-tuning of its pharmacological properties. Derivatives of this scaffold have been reported to exhibit a wide array of biological activities, including anti-proliferative, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2][3]
This guide focuses on a specific derivative, 5-Chloro-7-methyl-triazolo[1,5-a]pyridine. While direct studies on this molecule are limited, the known biological activities of structurally related compounds provide a strong rationale for investigating its therapeutic potential. This document will explore the most promising therapeutic targets for 5-Chloro-7-methyl-triazolo[1,5-a]pyridine and provide detailed experimental workflows for its evaluation.
Potential Therapeutic Target Classes
Based on the established activities of the triazolo[1,5-a]pyridine and related scaffolds, we have identified several high-priority target classes for investigation.
Protein Kinases: Targeting Dysregulated Signaling in Cancer
Rationale: A significant number of triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[2][4] The substitution pattern of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine suggests that it may fit into the ATP-binding pocket of several kinases.
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR2
-
Cyclin-Dependent Kinases (CDKs): CDK2, CDK5
-
Serine/Threonine Kinases: AKT1, GSK3β
-
Non-Receptor Tyrosine Kinases: FAK
-
Tropomyosin Receptor Kinase: TrkA
Experimental Workflow for Kinase Inhibition Profiling:
Caption: Kinase inhibitor screening workflow.
Step-by-Step Protocol for a Representative Kinase Assay (e.g., VEGFR2):
-
Reagents and Materials: Recombinant human VEGFR2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay Kit (Promega), 384-well plates, plate reader.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine in DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in assay buffer.
-
Kinase Reaction:
-
Add 5 µL of diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of VEGFR2 kinase and poly(Glu, Tyr) substrate mixture.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration equal to the Km for ATP).
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Retinoic Acid Receptor-Related Orphan Nuclear Receptor γt (RORγt): An Immunomodulatory Target
Rationale: RORγt is a master regulator of Th17 cell differentiation and is a key driver of autoimmune diseases such as psoriasis.[5] Triazolopyridine derivatives have been successfully developed as potent RORγt inverse agonists.[5] The structural features of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine make it a candidate for interaction with the ligand-binding domain of RORγt.
Experimental Workflow for RORγt Inverse Agonist Activity:
Caption: RORγt inverse agonist screening workflow.
Step-by-Step Protocol for a RORγt Reporter Gene Assay:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a RORγt expression vector and a reporter plasmid containing a ROR-responsive element driving luciferase expression.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with a dilution series of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial kit (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (transfection control). Calculate the percent inhibition of RORγt activity and determine the IC50 value.
GABA A Receptor: A Target for Neurological Disorders
Rationale: Positive allosteric modulators of the GABAA receptor are used to treat anxiety and epilepsy. Certain[1][6][7]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives have demonstrated anticonvulsant activity through positive modulation of the GABAA receptor.[8] The triazolo[1,5-a]pyridine core of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine may interact with the benzodiazepine binding site or other allosteric sites on the GABAA receptor.
Experimental Workflow for GABAA Receptor Modulation:
Caption: GABAA receptor modulator evaluation workflow.
Step-by-Step Protocol for Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNAs encoding the subunits of the desired GABAA receptor subtype (e.g., α1β2γ2).
-
Incubate for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with bathing solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential at -60 mV.
-
-
Compound Application:
-
Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the compound. Calculate the percent potentiation and determine the EC50 for potentiation.
Antiparasitic Targets: Combating Infectious Diseases
Rationale: The triazolo[1,5-a]pyridine and related scaffolds have shown promising activity against a range of parasites, including Plasmodium falciparum, Trypanosoma cruzi, and Leishmania species.[6][9][10][11] Potential mechanisms of action include inhibition of crucial parasite enzymes involved in processes like sterol biosynthesis and heme detoxification.
Potential Antiparasitic Targets:
-
Trypanosoma cruzi 14α-demethylase (CYP51): A key enzyme in the ergosterol biosynthesis pathway.[11]
-
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): Essential for pyrimidine biosynthesis.[10]
-
Plasmodium falciparum Chloroquine-Resistance Transporter (PfCRT): Involved in drug resistance.[10]
-
Heme Detoxification Pathway: Inhibition of hemozoin formation.[10]
Experimental Workflow for Antiparasitic Activity Assessment:
Caption: Antiparasitic drug discovery workflow.
Step-by-Step Protocol for a Heme Aggregation Inhibition Assay:
-
Reagents: Hemin chloride, NaOH, phosphate buffered saline (PBS), 96-well microplate.
-
Assay Procedure:
-
Prepare a stock solution of hemin in 0.1 M NaOH.
-
Add varying concentrations of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine to the wells of a 96-well plate.
-
Add the hemin solution to each well.
-
Induce heme polymerization by adding acetic acid to lower the pH.
-
Incubate at 37°C for 18-24 hours.
-
-
Quantification:
-
Centrifuge the plate to pellet the hemozoin.
-
Wash the pellet with DMSO to remove unreacted heme.
-
Solubilize the hemozoin pellet in 0.1 M NaOH.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percent inhibition of hemozoin formation and determine the IC50 value. Chloroquine can be used as a positive control.
Data Summary and Prioritization
The following table provides a hypothetical framework for summarizing the initial screening data for 5-Chloro-7-methyl-triazolo[1,5-a]pyridine, which would be used to prioritize further research efforts.
| Therapeutic Target Class | Representative Target | Primary Screening Assay | Endpoint | Hypothetical IC50/EC50 (µM) |
| Protein Kinases | VEGFR2 | Biochemical Kinase Assay | % Inhibition | 0.5 |
| EGFR | Biochemical Kinase Assay | % Inhibition | 2.1 | |
| Nuclear Receptors | RORγt | Reporter Gene Assay | % Inverse Agonism | 1.2 |
| Ion Channels | GABAA Receptor (α1β2γ2) | TEVC in Oocytes | % Potentiation | 3.5 |
| Antiparasitic | P. falciparum (3D7) | Whole-cell Growth Assay | % Growth Inhibition | 0.8 |
| T. cruzi | Whole-cell Growth Assay | % Growth Inhibition | 4.6 |
Conclusion and Future Directions
The triazolo[1,5-a]pyridine scaffold represents a rich source of chemical diversity for the development of novel therapeutics. Based on the extensive literature on this class of compounds, 5-Chloro-7-methyl-triazolo[1,5-a]pyridine is a promising candidate for investigation against a range of therapeutic targets. The experimental workflows outlined in this guide provide a clear and logical path for the comprehensive evaluation of its biological activity. Initial efforts should focus on broad screening against kinase panels and in whole-organism antiparasitic assays, as these have been highly successful areas for related compounds. Positive hits from these screens should then be followed up with more detailed mechanistic studies to elucidate the precise molecular targets and mechanisms of action. This systematic approach will enable the efficient and effective exploration of the therapeutic potential of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine and pave the way for its potential development as a novel therapeutic agent.
References
- First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
-
Pyrazolo[5,1-c][1][6][7]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. (N/A). MDPI.
- Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (N/A). Organic Chemistry Portal.
- Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. (N/A). PMC - PubMed Central.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (N/A). NIH.
-
Novel[1][6][9]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. (N/A). PubMed.
-
Discovery of[1][6][7]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. (2020). PubMed.
-
Discovery of[1][6][7]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. (2020). PubMed.
- Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. (N/A). PubMed.
- Synthesis and Biological Evaluation of New 1,2,4-Triazolo[1,5-a] pyridine and 1,2,4-Triazolo[1,5-a] isoquinolineDerivatives Bearing Diphenyl Sulfide Moiety as Antimicrobial Agents. (2025).
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][6][7]triazolopyrimidine Derivatives as Potential Anticancer Agents. (N/A). MDPI.
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies [mdpi.com]
- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Triazolo[1,5-a]pyridines: A Legacy of Discovery and a Frontier of Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
Within the intricate tapestry of heterocyclic chemistry, the triazolo[1,5-a]pyridine scaffold has emerged as a motif of profound significance. Its journey, from early 20th-century explorations to its current standing as a privileged core in medicinal chemistry and materials science, is a testament to the enduring power of synthetic innovation and the relentless pursuit of molecular function. This guide provides a comprehensive exploration of the discovery and historical evolution of triazolo[1,5-a]pyridines, delves into the key synthetic strategies that have defined their accessibility, and illuminates their ever-expanding role in shaping modern science. We aim to equip researchers, from seasoned investigators to aspiring chemists, with a thorough understanding of this remarkable heterocyclic system, fostering a deeper appreciation for its past and inspiring new avenues for its future application.
I. A Historical Perspective: The Genesis of a Privileged Scaffold
The story of the triazolo[1,5-a]pyridine ring system is interwoven with the broader history of fused heterocyclic chemistry. While the precise first synthesis of a simple, unsubstituted triazolo[1,5-a]pyridine remains a subject of historical nuance, the closely related 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas.[1] This early work laid the foundational understanding of the reactivity of aminotriazoles and their propensity to form fused bicyclic systems.
A significant milestone in the synthesis of the isomeric[2][3][4]triazolo[1,5-a]pyridine core was the development of the Bower procedure .[3] This method, involving the oxidation of hydrazones derived from pyridine-2-aldehydes or ketones, provided a reliable entry point to this class of compounds and opened the door for initial investigations into their chemical properties.
The subsequent decades witnessed a steady expansion of synthetic methodologies, driven by the growing recognition of the triazolopyridine core's potential. The development of more efficient and versatile synthetic routes, particularly from readily available 2-aminopyridines, has been a pivotal theme in the ongoing narrative of this fascinating heterocycle.
II. The Synthetic Arsenal: Crafting the Triazolo[1,5-a]pyridine Core
The versatility of the triazolo[1,5-a]pyridine scaffold is matched by the diversity of synthetic methods developed for its construction. These strategies can be broadly categorized into classical and modern approaches, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.
A. Classical Approaches: The Bedrock of Triazolopyridine Synthesis
-
The Bower Synthesis of[2][3][4]Triazolo[1,5-a]pyridines: This foundational method involves the oxidation of pyridine-2-aldehyde or ketone hydrazones. The reaction proceeds through the formation of a hydrazonyl halide intermediate, which then undergoes intramolecular cyclization with the loss of hydrogen halide.
-
Causality behind Experimental Choices: The choice of oxidizing agent is critical to the success of this reaction. Mild oxidants are generally preferred to avoid over-oxidation and decomposition of the starting materials or product. The reaction conditions are often tailored to the specific substrate to optimize the yield of the desired triazolopyridine.
-
-
Synthesis from 2-Hydrazinopyridines: The condensation of 2-hydrazinopyridines with various electrophilic partners, followed by cyclization, represents another classical and versatile approach. This strategy allows for the introduction of a wide range of substituents on the triazole ring.
B. Modern Methodologies: Expanding the Synthetic Horizon
The relentless pursuit of efficiency and sustainability has led to the development of a plethora of modern synthetic methods for accessing the triazolo[1,5-a]pyridine core. These approaches often employ transition metal catalysis or novel oxidative systems to achieve high yields under mild conditions.
-
Copper-Catalyzed Oxidative Cyclization: A significant advancement in the synthesis of[1][2][3]triazolo[1,5-a]pyridines involves the copper-catalyzed reaction of 2-aminopyridines with nitriles under an air atmosphere.[3] This method is attractive due to the use of an inexpensive and readily available catalyst and oxidant.
-
PIFA-Mediated Intramolecular Annulation: The use of phenyliodine(III) bis(trifluoroacetate) (PIFA) as an oxidant enables the efficient intramolecular annulation of N-(pyridin-2-yl)benzimidamides to afford[1][2][3]triazolo[1,5-a]pyridines in high yields and short reaction times.[3]
-
Iodine/Potassium Iodide-Mediated Oxidative N-N Bond Formation: This environmentally benign approach utilizes a simple and inexpensive iodine/potassium iodide system to promote the oxidative N-N bond formation from readily available N-aryl amidines, leading to a variety of 1,5-fused 1,2,4-triazoles, including triazolo[1,5-a]pyridines.[3]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, offering a catalyst-free and environmentally friendly alternative to conventional heating methods.[2]
III. Key Reaction Mechanisms: A Deeper Look into the Synthetic Transformations
A thorough understanding of the underlying reaction mechanisms is paramount for optimizing existing synthetic routes and designing novel ones. Two key mechanistic pathways are central to the synthesis of triazolo[1,5-a]pyridines: the Dimroth rearrangement and 1,3-dipolar cycloaddition.
A. The Dimroth Rearrangement
The Dimroth rearrangement is a fascinating and often encountered transformation in the synthesis of fused nitrogen-containing heterocycles. In the context of triazolopyrimidines, it involves the conversion of a[1][2][3]triazolo[4,3-a]pyrimidine to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine isomer.[1] This rearrangement typically occurs under acidic or basic conditions and proceeds through a ring-opening/ring-closing sequence.
Caption: The Dimroth Rearrangement Pathway.
B. 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for the construction of five-membered heterocyclic rings. In the synthesis of triazolo[1,5-a]pyridines, this can involve the reaction of a pyridine-derived N-ylide (the 1,3-dipole) with a suitable dipolarophile containing a carbon-nitrogen or nitrogen-nitrogen multiple bond.
Sources
An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine, focusing on its solubility and stability. In drug discovery and development, a thorough understanding of these parameters is paramount for predicting a compound's behavior in biological systems and ensuring the development of a safe, effective, and stable pharmaceutical product. This document is intended to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.
Introduction to the 5-Chloro-7-methyl-triazolo[1,5-a]pyridine Scaffold
The triazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry due to its structural similarity to purines, which allows for its interaction with a wide range of biological targets. The specific compound, 5-Chloro-7-methyl-triazolo[1,5-a]pyridine, possesses substituents that are anticipated to modulate its physicochemical properties. The presence of a chlorine atom at the 5-position is expected to increase lipophilicity, potentially influencing its solubility in non-polar environments and its ability to cross biological membranes.[1] Conversely, the methyl group at the 7-position can impact steric interactions and the molecule's overall electronic distribution, which may also affect its solubility and reactivity.[1]
Given its potential as a pharmacophore, a detailed characterization of its solubility and stability is a prerequisite for any further development.
Solubility Profile: A Critical Determinant of Bioavailability
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical factor influencing a drug candidate's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic efficacy. The solubility of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine should be assessed in a range of physiologically relevant media.
Factors Influencing Solubility
The solubility of an ionizable compound like 5-Chloro-7-methyl-triazolo[1,5-a]pyridine is primarily influenced by:
-
pH: The compound's solubility is expected to be pH-dependent due to the presence of basic nitrogen atoms in the triazolopyridine ring system. Protonation at different pH values will alter the molecule's charge and its interaction with water molecules.
-
Solvent: Solubility will vary significantly between aqueous and organic solvents. Understanding this profile is crucial for developing appropriate formulations and for designing in vitro assays.
-
Temperature: Solubility is generally temperature-dependent, although the effect can vary.
-
Solid-State Properties: The crystalline form (polymorph) of the solid material can have a significant impact on its thermodynamic solubility.
Predictive Insights and Analog Data
Experimental Determination of Solubility
To accurately characterize the solubility of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine, both kinetic and thermodynamic solubility assays are recommended.
| Assay Type | Description | Typical Use Case | Key Considerations |
| Kinetic Solubility | Measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.[3][4] | High-throughput screening in early discovery to quickly flag poorly soluble compounds. | Can overestimate solubility as it may not represent true equilibrium.[5] |
| Thermodynamic Solubility | Measures the equilibrium concentration of a compound in a saturated solution after prolonged incubation of the solid material in the buffer.[3][6][7] | Lead optimization and pre-formulation to determine the true, stable solubility. | More time-consuming but provides a more accurate and relevant measure for formulation development. |
Stability Assessment: Ensuring Compound Integrity
The chemical stability of a drug candidate is a critical quality attribute that determines its shelf-life and ensures that the patient receives the intended dose of the active ingredient without exposure to potentially harmful degradation products. Stability testing for 5-Chloro-7-methyl-triazolo[1,5-a]pyridine should be conducted according to the International Council for Harmonisation (ICH) guidelines.[8][9][10][11]
Key Stability-Indicating Conditions
A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways.
-
Hydrolytic Stability (pH): The compound should be tested in aqueous solutions at a range of pH values (e.g., acidic, neutral, and basic) to determine its susceptibility to hydrolysis.
-
Oxidative Stability: Exposure to an oxidizing agent (e.g., hydrogen peroxide) can reveal susceptibility to oxidation. The triazole ring, while generally stable, could be a site for oxidative degradation under harsh conditions.
-
Thermal Stability: The compound should be exposed to elevated temperatures to assess its stability and identify potential thermally induced degradation products.
-
Photostability: As many heterocyclic compounds are light-sensitive, photostability testing according to ICH Q1B guidelines is essential.[12][13][14][15] This involves exposing the compound to a combination of visible and UV light.
Insights from Related Triazolopyridine Structures
Literature on related triazolopyridine derivatives provides valuable insights into potential stability issues. For example, a study on a 2-(3-(1-(4-chlorophenyl)cyclopropyl)-[2][16][17]triazolo[4,3-a]pyridin-8-yl)propan-2-ol hydrochloride salt in a capsule formulation identified the formation of N-oxide degradants under stressed conditions.[18] This suggests that the nitrogen atoms in the triazolopyridine ring system of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine could be susceptible to oxidation.
Analytical Methodology for Stability Studies
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is crucial for these studies. The method must be capable of separating the parent compound from all potential degradation products.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the experimental determination of solubility and stability.
Protocol for Thermodynamic Solubility Assay
This protocol is designed to determine the equilibrium solubility of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine.
Objective: To determine the maximum concentration of the compound that can be dissolved in a specific aqueous buffer at equilibrium.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).
-
Prepare a series of calibration standards by diluting the stock solution with the assay buffer to cover the expected solubility range.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound (to ensure saturation) to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a suitable vial.
-
Prepare samples in triplicate.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). A shaker or rotator should be used.
-
-
Sample Processing:
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
-
Analysis:
-
Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV or LC-MS/MS method.
-
Quantify the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
Report the thermodynamic solubility as the average concentration from the triplicate samples, typically in µg/mL or µM.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine.
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Sample Preparation:
-
Prepare solutions of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine at a known concentration (e.g., 1 mg/mL) in appropriate solvents for each stress condition.
-
For each condition, prepare a test sample and a control sample (stored under normal conditions).
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature or with gentle heating.
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13][14][15] A control sample should be protected from light.
-
-
Time Points:
-
Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) to track the degradation over time.
-
-
Analysis:
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method with a photodiode array (PDA) detector and/or a mass spectrometer (MS).
-
The PDA detector will help in assessing peak purity, while the MS will aid in the identification of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the relative retention times and peak areas of any degradation products.
-
Attempt to identify the structure of major degradation products using techniques like LC-MS/MS and NMR.
-
Caption: Workflow for Forced Degradation Studies.
Conclusion
While specific experimental data for 5-Chloro-7-methyl-triazolo[1,5-a]pyridine remains to be published, this guide provides a robust framework for its characterization. By applying the principles of physical chemistry and following established experimental protocols, researchers can systematically evaluate its solubility and stability. This essential data will underpin informed decision-making in the progression of this, or any, promising compound through the drug discovery and development pipeline. The provided protocols, grounded in authoritative guidelines, offer a clear path to generating the reliable data necessary for a comprehensive understanding of this molecule's potential.
References
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First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available from: [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available from: [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available from: [Link]
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7-Chloro-5-methyl-[2][16][17]triazolo[1,5-a]pyrimidine | C6H5ClN4 | CID 520127. PubChem. Available from: [Link]
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Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available from: [Link]
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Q1A(R2) Guideline. ICH. Available from: [Link]
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Discovery of[2][8][16]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. NIH. Available from: [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available from: [Link]
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In-vitro Thermodynamic Solubility. Protocols.io. Available from: [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available from: [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available from: [Link]
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Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available from: [Link]
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RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. Available from: [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]
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Thermodynamic Solubility Assay. Evotec. Available from: [Link]
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Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
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7-Chloro-[2][16][17]triazolo[1,5-a]pyridine | C6H4ClN3 | CID 83815406. PubChem. Available from: [Link]
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Photostability testing theory and practice. Q1 Scientific. Available from: [Link]
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New[2][16][17] triazolo[1,5-a]pyrimidine-7-one corrosion inhibitors for copper in chloride environments. ResearchGate. Available from: [Link]
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Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. Available from: [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available from: [Link]
-
An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. PubMed. Available from: [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. OUCI. Available from: [Link]
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Q1B Photostability Testing of New Drug Substances and Products March 1996. FDA. Available from: [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. Available from: [Link]
-
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available from: [Link]
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CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. MDPI. Available from: [Link]
-
TRIAZINE HERBICIDES and THEIR METABOLITES in URINE 8315. CDC. Available from: [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. Available from: [Link]
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2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available from: [Link]
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Methodological & Application
Catalyst-Free Pathways to Triazolo[1,5-a]pyridines: A Guide to Modern Synthetic Protocols
Introduction: The Significance of Triazolo[1,5-a]pyridines
The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a cornerstone in the development of a wide array of therapeutic agents, including inhibitors for Janus kinases (JAK1/2), PHD-1, and RORγt, as well as treatments for cardiovascular diseases and type 2 diabetes. The growing importance of this scaffold necessitates the development of efficient, cost-effective, and environmentally benign synthetic methodologies. This guide provides an in-depth exploration of modern, catalyst-free approaches to the synthesis of[1][2]triazolo[1,5-a]pyridines, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.
Strategic Approaches to Catalyst-Free Synthesis
The circumvention of transition metal catalysts in organic synthesis is a paramount goal in green chemistry, as it mitigates concerns of product contamination with residual metals, reduces purification burdens, and lowers overall process costs. This document details three robust, catalyst-free strategies for the synthesis of substituted[1][2]triazolo[1,5-a]pyridines:
-
Microwave-Assisted Tandem Synthesis from Enaminonitriles and Benzohydrazides: An eco-friendly and rapid approach that leverages microwave energy to drive a cascade reaction.
-
Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: A powerful method for forging the fused heterocyclic system through a sequence of nucleophilic aromatic substitution and rearrangement.
-
[3+2] Cycloaddition of N-Aminopyridinium Ylides with Nitriles: A classic cycloaddition strategy adapted for catalyst-free conditions, offering a direct route to the triazole ring.
Method 1: Microwave-Assisted Tandem Synthesis from Enaminonitriles
This modern, eco-friendly method provides a rapid and efficient route to[1][2]triazolo[1,5-a]pyridines without the need for any catalysts or additives.[3] The reaction proceeds via a tandem sequence of transamidation, intramolecular nucleophilic addition, and condensation, all facilitated by microwave irradiation.
Mechanistic Rationale
The reaction is initiated by a transamidation reaction between the enaminonitrile and benzohydrazide, which expels a molecule of dimethylamine to form a key intermediate. The subsequent steps involve an intramolecular nucleophilic attack of a nitrogen lone pair onto the nitrile carbon, followed by condensation with the carbonyl group and elimination of water to yield the aromatic[1][2]triazolo[1,5-a]pyridine core. The use of microwave irradiation significantly accelerates the reaction rate, allowing for the completion of the synthesis in a much shorter timeframe compared to conventional heating.
Caption: Microwave-assisted tandem synthesis workflow.
Experimental Protocol: Synthesis of 2-phenyl-7-(4-methoxyphenyl)-5-methyl-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
(Z)-3-(dimethylamino)-2-(4-methoxyphenyl)-3-phenylacrylonitrile (1.0 equiv.)
-
Benzohydrazide (2.0 equiv.)
-
Dry Toluene
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add (Z)-3-(dimethylamino)-2-(4-methoxyphenyl)-3-phenylacrylonitrile (1.0 equiv.) and benzohydrazide (2.0 equiv.).
-
Add dry toluene (1.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.
Data Summary
| Entry | Benzohydrazide Substituent | Enaminonitrile Substituent | Yield (%) |
| 1 | Phenyl | 4-Methoxyphenyl | 89 |
| 2 | 4-Methylphenyl | 4-Methoxyphenyl | 86 |
| 3 | 4-Chlorophenyl | 4-Methoxyphenyl | 91 |
| 4 | 2-Naphthyl | 4-Methoxyphenyl | 84 |
| 5 | Phenyl | 4-Chlorophenyl | 82 |
Yields are based on published data and may vary depending on experimental conditions.
Method 2: Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement
This powerful, catalyst-free method provides access to a wide range of functionalized[1][2]triazolo[1,5-a]pyridines from readily available 2-fluoropyridines and 1,2,4-oxadiazol-3-amines.[4] The reaction proceeds via a base-promoted tandem sequence involving a nucleophilic aromatic substitution (SNAr) followed by a Boulton-Katritzky rearrangement.[1][4]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the 1,2,4-oxadiazol-3-amine by a strong base, such as lithium tert-butoxide (tBuOLi). The resulting anion then acts as a nucleophile, attacking the C2 position of the 2-fluoropyridine in an SNAr reaction to displace the fluoride ion. This forms an N-(pyridin-2-yl)-1,2,4-oxadiazol-3-amine intermediate. Under the reaction conditions, this intermediate undergoes a Boulton-Katritzky rearrangement, a thermal or base-catalyzed process involving the intramolecular cyclization of the pyridine nitrogen onto the oxadiazole ring, leading to ring opening and subsequent closure to form the thermodynamically more stable[1][2]triazolo[1,5-a]pyridine system.[4][5]
Caption: Tandem SNAr/Boulton-Katritzky rearrangement workflow.
Experimental Protocol: Synthesis of 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
2-Fluoropyridine (1.0 equiv.)
-
5-Phenyl-1,2,4-oxadiazol-3-amine (1.2 equiv.)
-
Lithium tert-butoxide (tBuOLi) (2.0 equiv.)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add 5-phenyl-1,2,4-oxadiazol-3-amine (1.2 equiv.) and anhydrous DMSO.
-
Add lithium tert-butoxide (2.0 equiv.) and stir the mixture at room temperature for 10 minutes.
-
Add 2-fluoropyridine (1.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 150 °C and maintain this temperature for the specified time (monitor by TLC).[4]
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Entry | 2-Fluoropyridine Substituent | 1,2,4-Oxadiazol-3-amine Substituent | Yield (%) |
| 1 | H | Phenyl | 75 |
| 2 | 5-CF3 | Phenyl | 82 |
| 3 | H | 4-Chlorophenyl | 78 |
| 4 | 5-Br | Cyclohexyl | 65 |
| 5 | H | 3-Thienyl | 71 |
Yields are based on published data and may vary depending on experimental conditions.[4]
Method 3: [3+2] Cycloaddition of N-Aminopyridinium Ylides
This method utilizes the in situ generation of an N-aminopyridinium ylide, which then undergoes a [3+2] cycloaddition reaction with a nitrile to form the[1][2]triazolo[1,5-a]pyridine ring system. This approach is conceptually elegant and benefits from the modularity of choosing different pyridine and nitrile starting materials. While some variations may employ a catalyst, catalyst-free conditions are achievable.
Mechanistic Rationale
The reaction begins with the N-amination of a pyridine derivative, typically using a reagent like O-(mesitylenesulfonyl)hydroxylamine, to form an N-aminopyridinium salt. In the presence of a base, this salt is deprotonated to generate a reactive 1,3-dipole, the N-aminopyridinium ylide. This ylide then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, in this case, a nitrile. The initial cycloadduct subsequently undergoes oxidation, often by atmospheric oxygen, to aromatize and yield the final[1][2]triazolo[1,5-a]pyridine product.[2]
Caption: [3+2] Cycloaddition of N-aminopyridinium ylides workflow.
Experimental Protocol: Synthesis of 2-Trifluoromethyl-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
Pyridine (1.0 equiv.)
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 equiv.)
-
2,2,2-Trifluoroacetaldehyde O-(aryl)oxime (as a trifluoroacetonitrile precursor) (1.5 equiv.)[2]
-
Potassium carbonate (K2CO3) (2.0 equiv.)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of pyridine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane), add O-(mesitylenesulfonyl)hydroxylamine (1.1 equiv.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the formation of the N-aminopyridinium salt is complete (can be monitored by NMR or LC-MS).
-
Isolate the N-aminopyridinium salt.
-
In a separate reaction vessel, dissolve the N-aminopyridinium salt (1.0 equiv.), the trifluoroacetonitrile precursor (1.5 equiv.), and potassium carbonate (2.0 equiv.) in acetonitrile.
-
Heat the reaction mixture at reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Data Summary
| Entry | Pyridine Substituent | Nitrile Source | Yield (%) |
| 1 | H | Trifluoroacetonitrile precursor | Good |
| 2 | 4-Methyl | Trifluoroacetonitrile precursor | Good |
| 3 | 4-Methoxy | Trifluoroacetonitrile precursor | Good |
| 4 | H | Benzonitrile | Moderate |
| 5 | H | Acetonitrile | Moderate |
Yields are generalized from related literature and may vary based on specific substrates and conditions.[2]
Other Notable Catalyst-Free Approaches
The Dimroth Rearrangement
The Dimroth rearrangement is a classic isomerization reaction where endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems exchange places.[6] In the context of triazolopyridine synthesis, a[1][2]triazolo[4,3-a]pyridine can rearrange to the more thermodynamically stable[1][2]triazolo[1,5-a]pyridine isomer.[7] This rearrangement can occur under neutral (thermal) or base/acid-catalyzed conditions. Therefore, a catalyst-free synthesis of the [1,5-a] isomer can be achieved by first synthesizing the [4,3-a] isomer and then subjecting it to thermal conditions to induce the rearrangement.
Cyclization of N-(Pyridin-2-yl)formamidoximes
The synthesis of[1][2]triazolo[1,5-a]pyridines can also be achieved from 2-aminopyridines via the cyclization of N-(pyrid-2-yl)formamidoximes.[1] This method involves the use of a dehydrating agent, such as trifluoroacetic anhydride, which, while being a reagent, allows the reaction to proceed without a traditional catalyst.[1]
Conclusion
The synthesis of[1][2]triazolo[1,5-a]pyridines has evolved significantly, with a clear trend towards more sustainable and efficient catalyst-free methodologies. The protocols detailed in this guide, including microwave-assisted tandem reactions, base-promoted rearrangements, and [3+2] cycloadditions, offer researchers a versatile toolkit for accessing this important heterocyclic scaffold. By understanding the mechanistic underpinnings of these reactions, scientists can make informed decisions to optimize their synthetic routes, contributing to the advancement of drug discovery and materials science.
References
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. 2024 Feb 18;29(4):894. Available from: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate. Available from: [Link]
-
Divergent Assembly of Functionalized Pyrazolo[1,5‐a]pyridine Derivatives via [3+2] Cyclization of N‐Aminopyridinium Salts with Various Unsaturated Hydrocarbons. ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry. 2024;20:117-124. Available from: [Link]
-
Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[1][2]Triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. 2020;25(1):1. Available from: [Link]
-
Catalyst-free synthesis of triazolo[1,5-a]pyrimidines 3,... ResearchGate. Available from: [Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. 2007;2007(12):132-147. Available from: [Link]
-
Dimroth rearrangement. Wikipedia. Available from: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles. PubMed. Available from: [Link]
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Synthesis of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine: An In-Depth Experimental Guide
Synthesis of 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine: An In-Depth Experimental Guide
This comprehensive guide provides a detailed experimental protocol for the synthesis of 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is approached via a robust two-step sequence, commencing with the preparation of a key hydrazinopyridine intermediate, followed by a cyclization to construct the fused triazole ring system. This document is intended for an audience of trained chemists and assumes familiarity with standard laboratory techniques and safety procedures.
Introduction
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules. The specific substitution pattern of a chloro group at the 5-position and a methyl group at the 7-position can significantly influence the pharmacological profile of the molecule. This protocol details a reliable and reproducible method for the targeted synthesis of 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine, providing researchers with a practical pathway to access this compound for further investigation.
The synthetic strategy hinges on two key transformations:
-
Nucleophilic Aromatic Substitution: The selective displacement of a chloro substituent on a pyridine ring by hydrazine to form the crucial 2-hydrazinylpyridine intermediate.
-
Condensative Cyclization: The reaction of the hydrazinyl group with a one-carbon electrophile to construct the fused triazole ring.
This guide will elaborate on the mechanistic underpinnings of these reactions, providing a rationale for the chosen reagents and conditions, thereby empowering the researcher to not only execute the synthesis but also to understand the fundamental chemistry involved.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of the target compound.
PART 1: Synthesis of 2-Hydrazinyl-4-methyl-6-chloropyridine
This initial step involves the regioselective nucleophilic aromatic substitution of one chlorine atom from 2,6-dichloro-4-methylpyridine using hydrazine hydrate. The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom activates the C2 and C6 positions towards nucleophilic attack. By controlling the stoichiometry and reaction conditions, monosubstitution can be favored.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,6-Dichloro-4-methylpyridine | 162.01 | 5.00 g | 30.86 | Starting material |
| Hydrazine Hydrate (~80%) | 50.06 | 4.8 mL | ~77.15 | Use in a fume hood |
| Ethanol (anhydrous) | 46.07 | 100 mL | - | Solvent |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-4-methylpyridine (5.00 g, 30.86 mmol) and anhydrous ethanol (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Hydrazine: Carefully add hydrazine hydrate (~80%, 4.8 mL, ~77.15 mmol) dropwise to the stirred solution at room temperature. Caution: Hydrazine hydrate is toxic and corrosive; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][5][6][7]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate should form. Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol/water to yield 2-hydrazinyl-4-methyl-6-chloropyridine as a crystalline solid. Dry the purified product under vacuum.
PART 2: Synthesis of 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine
In this final step, the synthesized 2-hydrazinyl-4-methyl-6-chloropyridine undergoes a cyclocondensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon synthon, reacting with both nitrogen atoms of the hydrazine moiety to form the fused triazole ring.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Hydrazinyl-4-methyl-6-chloropyridine | 157.60 | 3.00 g | 19.04 | From Part 1 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 3.4 mL | 25.70 | Moisture sensitive, handle under inert atmosphere |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent and catalyst |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydrazinyl-4-methyl-6-chloropyridine (3.00 g, 19.04 mmol) in glacial acetic acid (50 mL).
-
Addition of DMF-DMA: Add N,N-dimethylformamide dimethyl acetal (3.4 mL, 25.70 mmol) to the solution. Caution: DMF-DMA is flammable and an irritant; handle with care in a fume hood.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 mL of ice-water. A precipitate should form.
-
Neutralization and Filtration: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Collect the resulting solid by vacuum filtration.
-
Purification: Wash the filter cake with water and then a small amount of cold diethyl ether. The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Safety and Hazard Information
A thorough understanding of the hazards associated with all chemicals is imperative before commencing any experimental work.
| Chemical | Key Hazards | Recommended Precautions |
| 2,6-Dichloro-4-methylpyridine | Toxic if swallowed, causes skin and eye irritation.[8] | Wear gloves, safety glasses, and a lab coat. Handle in a fume hood. |
| Hydrazine Hydrate | Toxic, corrosive, suspected carcinogen, flammable.[4][5][6][7] | Use in a well-ventilated fume hood is mandatory. Wear chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact. |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Flammable liquid and vapor, harmful if swallowed or inhaled, causes skin and eye irritation. | Keep away from heat and open flames. Handle in a fume hood with appropriate PPE. |
| Acetic Acid | Corrosive, causes severe skin and eye burns. | Wear gloves and safety glasses. Handle in a fume hood. |
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the crystalline product.
References
- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
PrepChem. Synthesis of 4-hydrazino-6-chloropyrimidine. Available at: [Link]
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ResearchGate. Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Available at: [Link]
-
Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Available at: [Link]
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ResearchGate. Reactions with Dimethylformamide-Dimethylacetal: Synthesis and Reactions of Several New Pyridine and Pyrazolo[3,4-b]pyridine Derivatives. Available at: [Link]
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Acros Organics. Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. Available at: [Link]
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Scientific Research Publishing. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Available at: [Link]
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New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet. Available at: [Link]
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ResearchGate. Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Available at: [Link]
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Scientific Research Publishing. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Available at: [Link]
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The Emerging Role of Triazolo[1,5-a]pyridines in Oncology: A Guide to Application and Protocol
The relentless pursuit of novel therapeutic agents in oncology has led researchers down diverse chemical avenues. Among the most promising are heterocyclic compounds, whose structural versatility allows for the fine-tuning of pharmacological activity. The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of anti-cancer properties. This guide provides an in-depth exploration of the applications of triazolo[1,5-a]pyridine derivatives in cancer research, offering both a conceptual framework for their mechanisms of action and detailed protocols for their evaluation.
I. Introduction: The Triazolo[1,5-a]pyridine Scaffold - A Gateway to Novel Cancer Therapeutics
The[1][2]triazolo[1,5-a]pyridine core is a bicyclic N-heteroarene that has garnered significant attention for its diverse biological activities.[1] Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets implicated in cancer progression. The importance of triazole and pyridine rings as foundational scaffolds in a wide array of therapeutic agents is well-documented, and their fusion into the triazolo[1,5-a]pyridine system offers extensive possibilities for synthetic modification and the development of potent anti-cancer agents.
Derivatives of this scaffold have been shown to exert their anti-neoplastic effects through a variety of mechanisms, including the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and disruption of the cell cycle. This guide will delve into these applications, providing researchers with the necessary background and methodologies to explore the potential of triazolo[1,5-a]pyridines in their own cancer research endeavors.
II. Application Note 1: Targeting Key Kinase Signaling Pathways
A significant number of triazolo[1,5-a]pyridine derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in cancer.[3][4]
A. Inhibition of the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that governs cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Certain[1][2]triazolo[1,5-a]pyrimidine indole derivatives have demonstrated the ability to suppress this pathway, leading to anti-proliferative effects.[1] For instance, compound H12 has been shown to decrease the phosphorylation levels of key pathway components including c-Raf, MEK1/2, and ERK1/2.[1]
B. JAK2 Inhibition
The Janus kinase (JAK) family, particularly JAK2, plays a critical role in the progression of many cancers.[2] Developing selective JAK2 inhibitors is a key therapeutic strategy. A series of compounds based on the 1,2,4-triazolo[1,5-a]pyridine scaffold have been identified as potent and selective JAK2 inhibitors, leading to the discovery of the orally bioavailable inhibitor CEP-33779.[2]
C. SKP2 Inhibition
The S-phase kinase-associated protein 2 (Skp2) is a component of an E3 ubiquitin ligase complex responsible for the degradation of cell cycle inhibitors like p21 and p27. Its pharmacological inhibition is a promising anti-cancer strategy. Novel[1][2]triazolo[1,5-a]pyrimidine derivatives have been designed as potent Skp2 inhibitors, demonstrating the ability to decrease Skp2 expression and subsequently increase the levels of its substrates, p21 and p27.[5]
III. Application Note 2: Induction of Apoptosis and Cell Cycle Arrest
A crucial mechanism through which triazolo[1,5-a]pyridines exert their anti-cancer effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
A. Apoptosis Induction
Several triazolo[1,5-a]pyridine derivatives have been shown to induce apoptosis in various cancer cell lines.[1][6] This is often demonstrated by observing characteristic morphological changes, such as nuclear condensation, and by quantifying the expression of key apoptosis-related proteins. For example, some compounds have been shown to modulate the levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins.[6]
B. Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, compound H12 was found to arrest gastric cancer cells in the G2/M phase.[1] Another derivative, E35, was shown to arrest the cell cycle at the S-phase.[5]
IV. Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments used to evaluate the anti-cancer properties of triazolo[1,5-a]pyridine derivatives.
A. Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is for determining the concentration of a triazolo[1,5-a]pyridine derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)[1]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Triazolo[1,5-a]pyridine compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the triazolo[1,5-a]pyridine compound in culture medium.
-
Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[1]
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
B. Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of a compound on the ability of a single cell to form a colony.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Triazolo[1,5-a]pyridine compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the triazolo[1,5-a]pyridine compound for 24 hours.
-
Remove the compound-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 1-2 weeks, until visible colonies are formed.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
C. Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with a triazolo[1,5-a]pyridine derivative.
Materials:
-
Cancer cell lines
-
Triazolo[1,5-a]pyridine compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[5]
-
Incubate the fixed cells at 4°C for at least 30 minutes.[5]
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[8]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]
D. Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Triazolo[1,5-a]pyridine compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the compound as described for the cell cycle analysis.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within 1 hour.[9]
E. Protocol 5: Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-AKT, AKT, p21, p27, Bax, Bcl-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[11]
V. Data Presentation
The anti-proliferative activity of novel triazolo[1,5-a]pyridine derivatives is typically summarized by their IC50 values against a panel of cancer cell lines.
| Compound | MGC-803 (IC50, µM) | HCT-116 (IC50, µM) | MCF-7 (IC50, µM) | Reference |
| H12 | 9.47 | 9.58 | 13.1 | [1] |
| 5-Fu (control) | >40 | >40 | >40 | [1] |
| 1c | - | 1.2 | 2.5 | [12] |
| 2d | - | 2.5 | 3.1 | [12] |
Note: '-' indicates data not available.
VI. Conclusion and Future Directions
The triazolo[1,5-a]pyridine scaffold represents a highly promising platform for the development of novel anti-cancer agents. The diverse mechanisms of action, including kinase inhibition, apoptosis induction, and cell cycle arrest, underscore the therapeutic potential of this class of compounds. The protocols detailed in this guide provide a robust framework for researchers to investigate and validate the anti-cancer properties of newly synthesized triazolo[1,5-a]pyridine derivatives. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as on comprehensive in vivo studies to translate the promising in vitro findings into effective cancer therapies.
References
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He, W., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 4984. Available at: [Link]
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Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(1), 35-40. Available at: [Link]
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. Available at: [Link]
-
He, X., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 56(22), 9070-9091. Available at: [Link]
-
Safari, F., et al. (2020). Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis and inhibition of epithelial-to-mesenchymal transition process. Bioorganic & Medicinal Chemistry Letters, 30(10), 127111. Available at: [Link]
-
Zhang, N., et al. (2007). Synthesis and SAR of[1][2]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(3), 439-451. Available at: [Link]
-
Sartorius. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology, 1170, 151-167. Available at: [Link]
-
Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1876-1901. Available at: [Link]
-
Taglieri, L., et al. (2020). Synthesis and evaluation of anti-tumor activity of novel triazolo[1,5-a] pyrimidine on cancer cells by induction of cellular apoptosis and inhibition of epithelial-to-mesenchymal transition process. Bioorganic & Medicinal Chemistry Letters, 30(10), 127111. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines have been identified as effective inhibitors of various protein kinases... (n.d.). Available at: [Link]
-
Li, Y., et al. (2024). Discovery of Novel[1][2]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Imaging. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
R&D Systems. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips [Video]. YouTube. Available at: [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Available at: [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. (2015). Current Protocols in Molecular Biology, 111, 7.8.1-7.8.12. Available at: [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Available at: [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). Methods in Molecular Biology, 1170, 151-167. Available at: [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
-
Boster Bio. (2022). DAPI Staining: Fluorescent DNA Binding for Cell Imaging. Available at: [Link]
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Application Note & Protocols: Strategic Derivatization of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine
Application Note & Protocols: Strategic Derivatization of 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyridine heterocyclic system is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[3][4] This scaffold is considered a bio-isostere of purines, enabling it to interact with a wide range of biological targets.[4][5][6] Derivatives have shown promise as kinase inhibitors, inverse agonists for retinoic acid receptor-related orphan receptor gamma t (RORγt), and agents for treating cardiovascular and neurodegenerative diseases.[3][7]
The starting material, 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine, offers a strategically positioned leaving group (the C5-chloro) and a modifiable alkyl substituent (the C7-methyl). The electron-deficient nature of the pyridine ring, further activated by the fused triazole system, makes the C5 position particularly susceptible to nucleophilic attack and metal-catalyzed cross-coupling reactions. This guide provides a detailed exploration of the key synthetic pathways for derivatizing this scaffold, complete with actionable protocols and mechanistic insights to empower rational drug design and chemical probe development.
Core Synthetic Strategies & Mechanistic Rationale
The primary avenues for derivatization of the 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine core are focused on the C5 position. The chlorine atom serves as an excellent handle for introducing a diverse array of functional groups through two principal mechanisms: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr) at C5
The SNAr reaction is a powerful, often metal-free, method for forming C-N, C-O, and C-S bonds.
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.[8][9] A potent nucleophile attacks the electron-deficient C5 carbon, temporarily disrupting the aromaticity to form a high-energy anionic intermediate known as a Meisenheimer complex.[9] The stability of this intermediate is the rate-determining factor.[10] The pyridine nitrogen atom plays a crucial role by stabilizing the negative charge through resonance.[10] Subsequently, the chloride leaving group is eliminated, restoring aromaticity and yielding the substituted product. The choice of a polar aprotic solvent (e.g., DMF, DMSO) is critical as it solvates the counter-ion of the base without impeding the nucleophile's reactivity.
Typical Nucleophiles:
-
N-Nucleophiles: Primary and secondary aliphatic or aromatic amines.
-
O-Nucleophiles: Alkoxides, phenoxides.
-
S-Nucleophiles: Thiolates.
Caption: General workflow for SNAr at the C5 position.
Palladium-Catalyzed Cross-Coupling Reactions
For nucleophiles that are less reactive or when milder conditions are required, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions offer exceptional scope and functional group tolerance. The C5-chloro bond is readily activated by palladium catalysts.[11][12]
Core Principle: These reactions follow a general catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond.
-
Transmetalation (for Suzuki/Stille) or Reductive Elimination Precursor Formation (for Buchwald-Hartwig): The functional group is transferred to the palladium center from a secondary reagent (e.g., an organoboron compound).
-
Reductive Elimination: The newly formed C-C, C-N, or C-O bond is expelled from the palladium center, regenerating the Pd(0) catalyst.
The Suzuki-Miyaura reaction is ideal for creating biaryl structures or introducing alkyl/alkenyl groups by coupling with boronic acids or esters.[3][13]
Expert Insight: The choice of ligand, base, and solvent system is paramount for achieving high yields.[13] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for coupling with challenging aryl chlorides. A weak aqueous base like K₂CO₃ or K₃PO₄ is typically sufficient and helps to minimize side reactions.
This reaction is one of the most powerful methods for forming aryl-amine bonds and has largely superseded harsher classical methods.[14] It is exceptionally versatile, accommodating a wide range of primary and secondary amines.
Expert Insight: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[1][15] The choice of ligand is critical; biaryl phosphine ligands are generally preferred for their ability to promote the reductive elimination step.[16]
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Application Notes and Protocols for the Analytical Characterization of Triazolo[1,5-a]pyridines
Foreword: The Structural Significance of Triazolo[1,5-a]pyridines
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system of immense interest in medicinal chemistry and materials science.[1] Its structural resemblance to purines has led to its exploration in the development of a wide array of therapeutic agents, including kinase inhibitors, antiviral compounds, and agents targeting the central nervous system.[2] The precise arrangement of nitrogen atoms within this fused bicyclic system imparts unique electronic and steric properties, making it a versatile scaffold for drug design. Consequently, unambiguous structural characterization is paramount to understanding structure-activity relationships (SAR) and ensuring the novelty and purity of newly synthesized derivatives.
This comprehensive guide provides a detailed overview of the key analytical techniques for the robust characterization of triazolo[1,5-a]pyridines. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower informed experimental design and data interpretation.
A Multi-Modal Approach to Structural Elucidation
The comprehensive characterization of triazolo[1,5-a]pyridines necessitates a multi-pronged analytical approach. No single technique can provide a complete structural picture. Instead, a synergistic combination of spectroscopic and chromatographic methods is employed to ascertain the molecular formula, connectivity, and three-dimensional arrangement of atoms.
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Application Notes and Protocols for High-Throughput Screening of Triazolo[1,5-a]pyridine Libraries
Introduction: The Versatility of the Triazolo[1,5-a]pyridine Scaffold in Drug Discovery
The 1,2,4-triazolo[1,5-a]pyridine (TP) scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable versatility.[1] Its structural resemblance to the purine ring system allows it to act as a bioisostere, leading to the discovery of potent inhibitors of various enzymes, including kinases.[1] Furthermore, the TP moiety can also mimic a carboxylic acid functional group, expanding its potential applications in targeting a diverse range of biological targets.[1] This scaffold is a key component in several clinically evaluated drugs, such as the Janus kinase 1 (JAK1) inhibitor Filgotinib and the HER2-targeted tyrosine kinase inhibitor Tucatinib.[2] Given its proven therapeutic potential, high-throughput screening (HTS) of TP libraries offers a promising avenue for the discovery of novel drug candidates across various disease areas, including oncology, inflammation, and infectious diseases.[1][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with triazolo[1,5-a]pyridine libraries. It outlines detailed protocols for assay development, the screening workflow, and hit validation, underpinned by scientific rationale and field-proven insights.
Part 1: Library Preparation and Quality Control
The success of any HTS campaign is fundamentally reliant on the quality and diversity of the screening library. The synthesis of triazolo[1,5-a]pyridines can be achieved through various established methods, including the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or the oxidative cyclization of pyrimidin-2-yl-amidines. Recent advancements have also introduced eco-friendly, microwave-assisted synthetic routes that allow for rapid and efficient library generation.[4]
Protocol 1: Preparation of Triazolo[1,5-a]pyridine Library for HTS
-
Synthesis and Purification:
-
Synthesize a diverse library of triazolo[1,5-a]pyridine analogs using established synthetic methodologies.[4][5] Employing parallel synthesis techniques can significantly expedite this process.
-
Purify each compound to a minimum of 95% purity, as determined by High-Performance Liquid Chromatography (HPLC) and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS). Impurities can lead to false-positive or false-negative results.
-
-
Compound Characterization:
-
Confirm the chemical identity of each compound using spectroscopic methods such as ¹H NMR and ¹³C NMR.
-
Determine the exact mass of each compound via high-resolution mass spectrometry (HRMS).[2]
-
-
Solubilization and Plating:
-
Dissolve each purified compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (typically 10 mM). DMSO is the solvent of choice for most HTS campaigns due to its ability to dissolve a wide range of organic compounds and its compatibility with most assay formats.
-
Using an automated liquid handler, prepare intermediate plates by diluting the stock solutions in DMSO.
-
Finally, create assay-ready plates by dispensing a small volume of the intermediate solutions into 384- or 1536-well microplates. The final concentration of compounds in the assay will depend on the specific assay parameters.
-
-
Quality Control of Plated Compounds:
-
Perform a random sampling of wells from the assay-ready plates to confirm the identity and concentration of the plated compounds using LC-MS.
-
Assess the solubility of the compounds in the final assay buffer to identify any potential issues with precipitation.
-
Part 2: Assay Development and Optimization for HTS
The selection and optimization of a robust and reliable assay are critical for the success of an HTS campaign. The choice of assay will be dictated by the biological target of interest. The TP scaffold has been successfully screened against a variety of targets, including kinases, viral polymerases, and metabolic enzymes.[1]
Table 1: Exemplary Assay Formats for Screening Triazolo[1,5-a]pyridine Libraries
| Target Class | Assay Type | Detection Method | Key Considerations |
| Kinases | Biochemical | Fluorescence Polarization (FP) | Requires a fluorescently labeled tracer that binds to the kinase active site. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Utilizes a lanthanide-labeled antibody to detect product formation. | ||
| Cell-based | Cellular Thermal Shift Assay (CETSA) | Measures target engagement in a cellular context. | |
| Viral Polymerases | Biochemical | Scintillation Proximity Assay (SPA) | Measures the incorporation of radiolabeled nucleotides into a growing nucleic acid chain. |
| Cell-based | Replicon-based assay | Measures viral replication in a cellular environment. | |
| α-Glucosidase | Biochemical | Colorimetric | Measures the release of a chromophore from a substrate.[2] |
Protocol 2: Development and Optimization of a Kinase HTS Assay
This protocol describes the development of a generic biochemical kinase assay using a fluorescence-based readout.
-
Reagent Titration:
-
Titrate the kinase and substrate concentrations to determine the optimal concentrations that yield a robust signal-to-background ratio while remaining in the linear range of the assay.
-
Determine the Michaelis-Menten constant (Km) for the substrate to ensure the assay is performed at or below the Km, which increases the sensitivity for competitive inhibitors.
-
-
Assay Miniaturization:
-
Miniaturize the assay from a 96-well to a 384- or 1536-well format to reduce reagent costs and increase throughput.
-
Optimize liquid handling parameters to ensure accurate and precise dispensing of small volumes.
-
-
DMSO Tolerance:
-
Determine the maximum concentration of DMSO that can be tolerated in the assay without significantly affecting enzyme activity. This is crucial as the library compounds are dissolved in DMSO.
-
-
Assay Validation:
-
Calculate the Z'-factor, a statistical parameter that assesses the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
The formula for Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |μp - μn| where σp and μp are the standard deviation and mean of the positive control, and σn and μn are the standard deviation and mean of the negative control.
-
Part 3: High-Throughput Screening Campaign
The HTS campaign involves the automated screening of the entire triazolo[1,5-a]pyridine library against the optimized assay.
Workflow for High-Throughput Screening
Caption: Automated HTS workflow from library plating to hit selection.
Protocol 3: Automated High-Throughput Screening
-
Plate Handling:
-
Utilize a robotic plate handler to move the assay-ready compound plates and reagent plates through the screening system.
-
-
Liquid Dispensing:
-
Employ automated liquid handlers for the precise dispensing of compounds, reagents, and cells into the assay plates.
-
-
Incubation:
-
Incubate the assay plates for the optimized time and at the appropriate temperature to allow for the biochemical or cellular reaction to occur.
-
-
Signal Detection:
-
Read the plates using a plate reader that is compatible with the chosen detection modality (e.g., fluorescence, luminescence, absorbance).
-
-
Data Management:
-
Utilize a robust laboratory information management system (LIMS) to capture and store the large volumes of data generated during the HTS campaign.
-
Part 4: Data Analysis and Hit Validation
Rigorous data analysis and a systematic hit validation cascade are essential to eliminate false positives and prioritize promising compounds for further development.
Data Analysis and Hit Triage
Caption: A tiered approach for hit validation and lead optimization.
Protocol 4: Hit Validation and Characterization
-
Primary Hit Selection:
-
Normalize the raw data from the primary screen (e.g., percent inhibition).
-
Select initial "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
-
Hit Confirmation:
-
Re-test the primary hits in the same assay to confirm their activity and eliminate random errors.
-
-
Dose-Response Analysis:
-
Perform a dose-response analysis for all confirmed hits to determine their potency (IC₅₀ or EC₅₀ values).
-
-
Orthogonal Assays:
-
Test the active compounds in an independent, orthogonal assay that measures the same biological endpoint but uses a different technology. This helps to rule out assay-specific artifacts.
-
-
Selectivity Profiling:
-
Screen the validated hits against a panel of related targets to assess their selectivity. For example, kinase inhibitors should be profiled against a panel of other kinases.
-
-
Initial Structure-Activity Relationship (SAR) Analysis:
-
Analyze the relationship between the chemical structure of the active compounds and their biological activity to guide the initial stages of lead optimization.
-
Conclusion
The triazolo[1,5-a]pyridine scaffold represents a highly promising starting point for the discovery of novel therapeutics. A well-designed and executed HTS campaign, followed by a rigorous hit validation process, can unlock the full potential of this versatile chemical class. The protocols and guidelines presented in this document provide a solid framework for researchers to successfully screen triazolo[1,5-a]pyridine libraries and identify high-quality lead compounds for further drug development.
References
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G., T., & S., P. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Scientia Pharmaceutica, 88(4), 54. [Link]
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Reddy, T. R., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
Asadi, P., et al. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 13(1), 18138. [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Results in Chemistry, 5, 100898. [Link]
-
Di Micco, S., et al. (2021). The[1][4][6]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. Chemistry – A European Journal, 27(61), 15155-15164. [Link]
-
He, X., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 56(21), 8475-8490. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
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- 6. researchgate.net [researchgate.net]
Elucidating the Mechanism of Action for Novel Triazolopyridine-Based Kinase Inhibitors: A Case Study with 5-Chloro-7-methyl-triazolo[1,5-a]pyridine (CMPT-X)
An Application Note and Protocol Guide:
Abstract: Thetriazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind with high affinity to the ATP-binding pocket of various protein kinases. These enzymes are critical nodes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, novel derivatives of this scaffold are of immense interest in drug development. This guide presents a systematic, multi-faceted strategy for the comprehensive elucidation of the mechanism of action (MoA) of a novel triazolopyridine compound, exemplified by the hypothetical molecule 5-Chloro-7-methyl-triazolo[1,5-a]pyridine, hereafter referred to as CMPT-X. We provide detailed, field-tested protocols and data interpretation frameworks for researchers, scientists, and drug development professionals, moving from broad target identification to specific pathway analysis and cellular phenotype confirmation.
Part 1: Initial Target Identification and Selectivity Profiling
Expertise & Experience: For a novel compound derived from a known kinase-inhibitor scaffold, the primary hypothesis is that it functions by inhibiting one or more protein kinases. The initial and most critical step is to identify these primary targets and understand the compound's selectivity across the human kinome. A broad, unbiased screen is superior to a candidate-based approach, as it can reveal unexpected off-target activities that may contribute to efficacy or toxicity. We employ competitive binding displacement assays, which are highly sensitive and measure the direct interaction between the compound and a large panel of kinases.
Experimental Workflow: Kinome-Wide Profiling The KINOMEscan™ platform (DiscoverX) is an industry-standard method that quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to DNA-tagged kinases. The amount of kinase captured on a solid support is measured by qPCR of the DNA tag, providing a precise measure of binding inhibition.
Caption: Workflow for primary target identification of CMPT-X.
Protocol 1: Kinome-Wide Competition Binding Assay
-
Compound Preparation: Solubilize CMPT-X in 100% DMSO to create a 10 mM stock solution. Prepare a working solution for screening at the desired concentration (e.g., 1 µM) in the assay buffer provided by the service provider.
-
Assay Execution (as performed by a service provider like Eurofins DiscoverX):
-
Test compound (CMPT-X) is combined with the kinase of interest, which is tagged with DNA.
-
An active-site directed ligand, immobilized on a solid support, is added to the mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The solid support is washed to remove unbound kinase.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower signal indicates that CMPT-X has displaced the immobilized ligand and is binding to the kinase.[1]
-
-
Data Analysis: Results are typically provided as '% Inhibition' relative to a DMSO control. A high % inhibition value (e.g., >90%) indicates a strong interaction.
-
Selectivity Score (S-Score): This can be calculated to quantify selectivity. For example, S(10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Data Presentation: Table 1. Kinase Inhibition Profile of CMPT-X (1 µM) This table summarizes hypothetical screening results, highlighting primary targets and demonstrating selectivity.
| Kinase Target | Kinase Family | % Inhibition at 1 µM | Classification |
| BRAF | TKL | 99.2 | Primary Hit |
| CRAF (RAF1) | TKL | 97.8 | Primary Hit |
| SRC | TK | 85.1 | Secondary Hit |
| ABL1 | TK | 79.5 | Secondary Hit |
| LCK | TK | 65.3 | Weak Hit |
| CDK2 | CMGC | 12.4 | Inactive |
| AKT1 | AGC | 5.6 | Inactive |
| ... (450+ others) | ... | <10 | Inactive |
Part 2: Target Validation in a Cellular Context
Trustworthiness: A positive result in a biochemical assay is a crucial first step, but it does not guarantee that the compound engages the target in the complex milieu of a living cell. Cellular permeability, intracellular ATP concentrations (which compete with ATP-competitive inhibitors), and the protein's native conformational state can all influence target binding. Therefore, orthogonal validation in a cellular context is a mandatory step to build a trustworthy MoA profile.
Method 1: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[2] The principle is that when a drug binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[3] This change in thermal stability is a direct proxy for target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A375 melanoma cells, which harbor a BRAF V600E mutation) to ~80% confluency. Treat cells with either CMPT-X (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest cells and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a PCR thermocycler, followed by cooling to 4°C.[4]
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. Separate the soluble protein fraction from the precipitated (denatured) protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein (e.g., BRAF) remaining in the soluble fraction at each temperature point by Western blot.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and CMPT-X-treated samples. The rightward shift in the melting curve for the CMPT-X-treated sample indicates target stabilization.
Data Presentation: Table 2. CETSA Melting Temperatures (Tm) for BRAF
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5 °C | - |
| CMPT-X (1 µM) | 59.0 °C | +6.5 °C |
Method 2: Target Phosphorylation Assay Kinase inhibitors block the catalytic activity of their targets. A direct functional readout of this is the reduction in phosphorylation of the target's immediate downstream substrate. For BRAF, a key substrate is MEK1/2. A Western blot using phospho-specific antibodies provides a robust, functional confirmation of target inhibition.
Protocol 3: Western Blot for Downstream Substrate Phosphorylation
-
Cell Treatment: Seed A375 cells and allow them to adhere. Treat cells with a dose-response of CMPT-X (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[5]
-
Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with a primary antibody specific for phosphorylated MEK1/2 (p-MEK).
-
After washing, incubate with a secondary HRP-conjugated antibody.
-
-
Detection and Re-probing: Detect the signal using an enhanced chemiluminescence (ECL) substrate. After imaging, strip the membrane and re-probe with antibodies for total MEK1/2 and a loading control (e.g., GAPDH or β-actin) to confirm that the observed changes are due to inhibition of phosphorylation, not changes in total protein levels.
Part 3: Elucidating the Downstream Signaling Pathway
Expertise & Experience: Inhibiting a key kinase like BRAF does not occur in isolation; it triggers a cascade of changes throughout the signaling network. While Western blotting is excellent for validating a specific, hypothesized downstream event (like p-MEK reduction), an unbiased, global approach is needed to map the broader consequences of target engagement. Mass spectrometry-based phosphoproteomics is the gold standard for this, providing a snapshot of thousands of phosphorylation events across the proteome simultaneously.
Caption: The MAPK signaling pathway with the inhibitory action of CMPT-X.
Experimental Workflow: Global Phosphoproteomics This workflow provides a high-level overview of the steps involved in a phosphoproteomics experiment.
Protocol 4: High-Level Phosphoproteomics Workflow
-
Sample Preparation: Treat A375 cells with CMPT-X or vehicle as in the Western blot protocol. Lyse cells in a denaturing buffer containing phosphatase and protease inhibitors.
-
Protein Digestion: Digest the proteome into peptides using an enzyme like trypsin.[6]
-
Phosphopeptide Enrichment: This is a critical step. Because phosphopeptides are of low abundance, they must be enriched from the complex mixture. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[7]
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them with a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer will determine the mass of the phosphopeptides (MS1 scan) and then select, fragment, and analyze the fragments to determine the amino acid sequence and pinpoint the exact site of phosphorylation (MS/MS scan).[8]
-
Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify the phosphopeptides from the MS/MS spectra and quantify their relative abundance between the CMPT-X and vehicle-treated samples. The output is a list of all identified phosphorylation sites and their fold-change upon treatment.
Data Presentation: Table 3. Key Phosphorylation Changes in A375 Cells Treated with CMPT-X
| Protein | Phosphorylation Site | Pathway | Fold Change (CMPT-X vs. Vehicle) |
| MEK1 | S218/222 | MAPK | -15.2 |
| ERK2 | T185/Y187 | MAPK | -12.8 |
| RSK1 | S380 | MAPK Downstream | -9.5 |
| S6K1 | T389 | PI3K/mTOR (Crosstalk) | -2.1 |
| BAD | S112 | Apoptosis | +3.4 |
Part 4: Determining the Phenotypic Outcome
Authoritative Grounding: Connecting the molecular mechanism (kinase inhibition and pathway modulation) to a clear cellular phenotype is the ultimate goal of MoA studies. For an inhibitor of the MAPK pathway, the expected outcomes are a reduction in cell viability and an induction of apoptosis (programmed cell death). Standardized, commercially available assays provide robust and reproducible quantification of these phenotypes.
Method 1: Cell Viability Assay The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active, viable cells.[9] A decrease in ATP is proportional to the degree of cell death or growth inhibition.
Protocol 5: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed A375 cells in a 96-well, opaque-walled plate suitable for luminescence readings. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of CMPT-X for 72 hours to allow for effects on proliferation and viability to manifest.
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot the % viability against the log of the compound concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).
Method 2: Apoptosis Assay The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[11] An increase in their activity is a hallmark of apoptosis.
Protocol 6: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment: Plate and treat cells as described for the viability assay, but for a shorter duration (e.g., 24-48 hours) to capture the apoptotic events before widespread cell death.
-
Assay Execution:
-
Follow the same procedure as the CellTiter-Glo® assay, but use the Caspase-Glo® 3/7 reagent.[12]
-
Add the reagent, mix, and incubate at room temperature for 1-3 hours.
-
-
Measurement: Read luminescence.
-
Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle-treated control cells.
Data Presentation: Table 4. Phenotypic Effects of CMPT-X on A375 Cells
| Assay | Endpoint | Result |
| CellTiter-Glo® | IC50 (72 hr) | 85 nM |
| Caspase-Glo® 3/7 | Fold-Induction (24 hr, 1 µM) | 4.8-fold |
Conclusion
This application note outlines a logical and robust workflow for elucidating the mechanism of action of a novel triazolopyridine-based kinase inhibitor, CMPT-X. The strategy proceeds from broad, unbiased target identification to rigorous, orthogonal validation of target engagement in a cellular context. Subsequently, global phosphoproteomics is used to map the downstream signaling consequences, and finally, cell-based phenotypic assays connect this molecular mechanism to a functional cellular outcome. This integrated approach provides a comprehensive and trustworthy understanding of a compound's MoA, which is essential for its successful development as a therapeutic agent.
References
-
Eurofins DiscoverX. KINOMEscan® Technology. [Link]
-
Technology Networks. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Wu, X. et al. (2023). Mass spectrometry-based phosphoproteomics in clinical applications. Clinical Proteomics. [Link]
-
Bio-Techne. Tips to Optimize your Western Blot for Phosphorylated Protein Detection. [Link]
-
Molina, D. M. et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
Sources
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- 6. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
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- 12. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, offering field-proven insights and solutions in a direct question-and-answer format to help you optimize your reaction conditions and achieve reliable, high-yield results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter at the bench. Each point explains the potential underlying cause and provides a clear, actionable solution.
Q1: My reaction yield is very low or I'm getting no desired product. What are the likely causes and how can I fix it?
This is the most common issue, often stemming from one of several factors related to reaction conditions, reagents, or the chosen synthetic route.
A1: Causality & Solution Workflow
Low yield is a symptom, not the root cause. The underlying issue is typically an inefficient chemical transformation. Let's diagnose it systematically.
1. Re-evaluate Your Reagents and Solvents: The integrity of your starting materials is paramount.
-
Moisture Contamination: Many cyclization reactions, particularly those that proceed via condensation, are sensitive to water. The elimination of water is often a key step in forming the final aromatic ring system.[1] Any extraneous water can inhibit this process or promote hydrolysis of intermediates.
-
Solution: Use anhydrous solvents. If your solvent is hygroscopic (e.g., DMF, ACN), use a freshly opened bottle or a properly dried source. Consider adding molecular sieves to the reaction mixture to scavenge any in-situ generated water, a technique shown to improve yields from 86% to 89% in certain cases.[1][2]
-
-
Starting Material Purity: Impurities in your starting materials (e.g., 2-aminopyridines, benzohydrazides, enaminonitriles) can interfere with the reaction, poison catalysts, or lead to unwanted side products.
-
Solution: Verify the purity of your starting materials by NMR or LC-MS before starting the reaction. Recrystallize or purify them if necessary.
-
2. Optimize the Reaction Environment (Solvent & Temperature): The choice of solvent and temperature dictates reaction kinetics and solubility.
-
Solvent Effects: The solvent's polarity and boiling point are critical. Non-polar, high-boiling solvents like toluene or xylene are often effective because they facilitate the high temperatures needed for cyclization and can help remove water azeotropically.[1][2] In contrast, protic solvents like ethanol or methanol, or highly polar aprotic solvents like DMSO, may interfere with the reaction mechanism or be unsuitable for the required temperature range, sometimes affording no product at all.[1][3]
-
Temperature Control: In many cases, thermal energy is required to overcome the activation barrier for the final cyclization and aromatization steps. However, excessive heat can cause decomposition.
Optimization of Reaction Conditions: A Case Study The following table, adapted from a microwave-mediated synthesis of a 1,2,4-triazolo[1,5-a]pyridine, illustrates the impact of solvent and temperature on yield.[1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 120 (Conventional) | 24 | 83 |
| 2 | THF | 120 (Conventional) | 24 | No Product |
| 3 | DMSO | 120 (Conventional) | 24 | No Product |
| 4 | DMF | 120 (Conventional) | 24 | Lower Yield |
| 5 | Toluene (Dry) | 120 (Conventional) | 5 | 86 |
| 6 | Toluene (Dry) + Mol. Sieves | 120 (Conventional) | 5 | 89 |
| 7 | Toluene (Dry) | 140 (Microwave) | 3 | 89 |
| 8 | Toluene (Dry) | 160 (Microwave) | 1.5 | 81 |
| 9 | Toluene (Dry) | 180 (Microwave) | 0.67 | 76 |
3. Consider Your Catalyst/Oxidant System: Many modern syntheses of triazolo[1,5-a]pyridines rely on an oxidative N-N bond formation.[5] The choice of oxidant or catalyst is critical.
-
Common Systems: These include metal-free options like PIFA (phenyliodine bis(trifluoroacetate)), I₂/KI, and Chloramine-T, as well as metal-catalyzed systems using copper (e.g., CuBr, copper acetate) or palladium.[5]
-
Solution: If one system is failing, consider switching to another. For example, if a PIFA-mediated reaction is sluggish, a copper-catalyzed reaction under an air atmosphere might offer a more robust alternative, as it is often tolerant of a wide range of functional groups.[5] Conversely, if metal contamination is a concern for your downstream application, a metal-free I₂/KI or electrolytic system may be preferable.[1]
-
Q2: My reaction is messy, with multiple side products that are difficult to separate. How can I improve the reaction's selectivity?
A2: Causality & Solution Workflow
A "messy" reaction indicates a loss of chemical control, where side reactions are competing with your desired pathway.
1. Control Stoichiometry and Addition Rate:
-
Reactant Equivalence: In multi-component reactions, the ratio of reactants is crucial. For the synthesis from enaminonitriles (1.0 equiv.) and benzohydrazides, using 2.0 equivalents of the hydrazide was found to be optimal.[1] Using an insufficient amount of one reactant can leave starting material behind, while a large excess can lead to byproducts.
-
Solution: Systematically vary the stoichiometry of your key reactants (e.g., 1:1, 1:1.5, 1:2) to find the optimal ratio that maximizes product formation and minimizes unreacted starting materials.
-
-
Slow Addition: For highly reactive reagents, slow, dropwise addition can maintain a low instantaneous concentration, preventing side reactions that may have a higher reaction order with respect to that reagent.
-
Solution: If your reaction is highly exothermic or you suspect side reactions are occurring upon mixing, add one reactant solution to the other over a prolonged period using a syringe pump.
-
2. Check for Isomer Formation (e.g., Dimroth Rearrangement): The triazolopyridine core can exist in different isomeric forms, such as the[1][5]triazolo[4,3-a]pyrimidine, which can rearrange under acidic or thermal conditions to the more stable[1][5]triazolo[1,5-a]pyridine isomer via the Dimroth rearrangement.
-
Causality: If your synthesis is designed to produce the [1,5-a] isomer but you are isolating the [4,3-a] isomer, your reaction conditions may not be sufficient to promote the rearrangement.
-
Solution: If you suspect an isomeric mixture, try heating the crude product in an acidic medium (if your molecule is stable to acid) or simply at a higher temperature in a high-boiling solvent to drive the rearrangement to completion.
-
Troubleshooting Workflow
Here is a decision tree to guide your troubleshooting process for low-yield or messy reactions.
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing the 1,2,4-triazolo[1,5-a]pyridine core?
A1: There are several robust and widely used strategies. The best choice depends on the available starting materials and desired substitution patterns.
-
Oxidative Annulation of N-(pyridin-2-yl)amidines: This is a very common and powerful method. It involves the intramolecular oxidative formation of an N-N bond to close the triazole ring. This can be achieved using various reagents like PIFA, iodine/potassium iodide (I₂/KI), or under metal-free electrolytic conditions.[1]
-
Reaction of 2-Aminopyridines with Nitriles or Other Reagents: This classical approach involves condensing 2-aminopyridine derivatives with various partners. For example, reaction with nitriles in the presence of a heterogeneous Cu-Zn/Al-Ti catalyst system has been reported.[1] Another variation involves cyclization of N-(pyrid-2-yl)formamidoximes.[5]
-
Tandem Reaction of Enaminonitriles and Benzohydrazides: A modern, catalyst-free approach that proceeds via a tandem transamidation-cyclization-condensation sequence, often accelerated by microwave irradiation.[1] This method is notable for its sustainability and good functional group tolerance.
-
Tandem SNAr/Boulton-Katritzky Rearrangement: This strategy involves the reaction of 2-halopyridines (like 2-fluoropyridine) with 1,2,4-oxadiazol-3-amines. It proceeds through a nucleophilic aromatic substitution (SNAr) followed by the Boulton-Katritzky rearrangement to form the final product.[1]
Q2: Can you explain the general mechanism for the catalyst-free synthesis from enaminonitriles?
A2: Certainly. This pathway is an elegant example of a cascade reaction where several bonds are formed sequentially in one pot.[1]
-
Transamidation: The reaction begins with the benzohydrazide displacing the dimethylamine group from the enaminonitrile to form a new amide intermediate (A).
-
Intramolecular Nucleophilic Addition: The terminal nitrogen of the hydrazide moiety in intermediate (A) then attacks the electron-deficient nitrile carbon in an intramolecular fashion, forming a five-membered ring intermediate (B).
-
Condensation: This is followed by an intramolecular condensation between the newly formed amine and the nearby carbonyl group, leading to a bicyclic intermediate (C).
-
Aromatization: Finally, a molecule of water is eliminated from intermediate (C) to afford the stable, aromatic 1,2,4-triazolo[1,5-a]pyridine product.
Reaction Mechanism: Enaminonitrile Route
Caption: The proposed mechanism for triazolo[1,5-a]pyridine formation.
Q3: What are the advantages of using microwave heating for this synthesis?
A3: Microwave-assisted organic synthesis (MAOS) offers several distinct advantages over conventional heating for this class of reactions.
-
Rate Acceleration: Microwaves directly heat the solvent and polar molecules in the reaction mixture, leading to a rapid increase in temperature and dramatically shorter reaction times. A reaction that took 24 hours with conventional heating at 120°C was completed in just 3 hours at 140°C under microwave conditions, with an equivalent yield.[1]
-
Improved Yields and Purity: The rapid heating can minimize the formation of thermal decomposition byproducts that can occur with prolonged heating, often leading to cleaner reaction profiles and higher isolated yields.
-
Energy Efficiency and Sustainability: Microwave reactors are significantly more energy-efficient than traditional oil baths or heating mantles. This, combined with the potential to use less solvent and avoid catalysts, aligns well with the principles of green chemistry.[1]
Reference Experimental Protocol: Microwave-Mediated Synthesis
This protocol is adapted from a reported catalyst-free synthesis and serves as a validated starting point for your experiments.[1]
Objective: To synthesize a substituted 1,2,4-triazolo[1,5-a]pyridine from an enaminonitrile and a benzohydrazide via microwave heating.
Materials:
-
Substituted enaminonitrile (1.0 equiv., e.g., 0.175 mmol)
-
Substituted benzohydrazide (2.0 equiv., e.g., 0.35 mmol)
-
Anhydrous Toluene (approx. 1.5 mL)
-
Oven-dried 0.5–2.0 mL microwave reaction vial with a stir bar
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Vial Preparation: Place the enaminonitrile (0.175 mmol) and benzohydrazide (0.35 mmol) into the oven-dried microwave vial containing a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of atmospheric oxygen and moisture.
-
Solvent Addition: Using a syringe, add anhydrous toluene (1.5 mL) to the vial.
-
Microwave Reaction: Place the sealed vial into the cavity of a microwave reactor. Set the reaction parameters:
-
Temperature: 140 °C
-
Ramp time: 2 minutes
-
Hold time: 3 hours
-
Stirring: On
-
-
Reaction Monitoring (Optional): If your system allows, you can monitor the reaction progress by taking small aliquots (carefully) and analyzing by TLC or LC-MS to determine the point of completion.
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
The resulting crude residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure 1,2,4-triazolo[1,5-a]pyridine product.
-
Self-Validation:
-
Expected Outcome: The reaction should yield the desired product in good to excellent yield (typically >80%).[1]
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
-
Kwanghee, L., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
Al-Ghorbani, M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 53. Available at: [Link]
-
Ghasemzadeh, M. A., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports. Available at: [Link]
-
Di Mauro, G., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(21), 5004. Available at: [Link]
-
Kumar, R., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104629. Available at: [Link]
-
Jung, C., et al. (2024). Plausible mechanism of the synthesis of 1,2,4-triazolo[1,5-a]pyridine. ResearchGate. Available at: [Link]
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine
Welcome to the technical support center for the purification of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful isolation of your target molecule with high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine.
Problem 1: My crude product is a dark, oily residue instead of a solid.
Possible Causes and Solutions:
-
Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may result in an oily product.
-
Solution: Co-evaporate the crude product with a lower-boiling point solvent like toluene or heptane under reduced pressure. This azeotropically removes residual high-boiling point solvents. Perform this procedure multiple times for best results.
-
-
Incomplete Reaction or Presence of Low-Melting Impurities: The presence of unreacted starting materials or low-melting byproducts can prevent crystallization.
-
Solution: Attempt to precipitate the product by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Sonication during trituration can often induce precipitation. If this fails, column chromatography is the recommended next step.
-
-
Thermal Degradation: The triazolopyridine ring system can be sensitive to prolonged exposure to high temperatures.
-
Solution: Ensure that the reaction work-up and solvent removal are performed at the lowest practical temperature. Use a rotary evaporator with a water bath temperature not exceeding 40-50 °C.
-
Problem 2: I'm seeing a persistent impurity with a similar Rf to my product on TLC.
Possible Causes and Solutions:
-
Isomeric Impurities: Depending on the synthetic route, formation of isomeric byproducts is possible. For instance, if starting from a substituted 2-aminopyridine, incomplete regioselectivity during cyclization can lead to isomers.
-
Solution 1: Optimize Chromatography:
-
Solvent System Modification: A slight change in the polarity of the mobile phase may not be sufficient. Try a different solvent system altogether. For example, if you are using a hexane/ethyl acetate gradient, consider switching to a dichloromethane/methanol or a toluene/acetone system.[1][2]
-
Additive Incorporation: Adding a small amount of a modifier to the mobile phase can significantly improve separation. For nitrogen-containing heterocyclic compounds, adding 0.1-1% triethylamine (TEA) or ammonia in methanol can suppress tailing and improve resolution by neutralizing acidic sites on the silica gel.
-
-
Solution 2: Recrystallization: If the impurity is present in a small amount, a carefully chosen recrystallization solvent may selectively precipitate your desired product. A solvent screen is recommended.
-
Experimental Protocol: Optimizing Column Chromatography for Closely Eluting Impurities
-
Analytical TLC Plate Screening:
-
Spot the crude mixture on multiple TLC plates.
-
Develop each plate in a different solvent system (e.g., Hexane:EtOAc, DCM:MeOH, Toluene:Acetone).
-
For each system, also try adding 0.5% TEA to the mobile phase.
-
Identify the solvent system that provides the best separation between your product and the persistent impurity.
-
-
Column Preparation:
-
Dry pack the column with silica gel.
-
Flush the column with the chosen mobile phase.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM).
-
Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and then carefully adding it to the top of the column.
-
-
Elution:
-
Run the column with the optimized mobile phase. A shallow gradient elution can be more effective than an isocratic elution for separating closely related compounds.
-
-
Fraction Collection and Analysis:
-
Collect small fractions and analyze them by TLC to identify the pure product fractions.
-
Problem 3: My crystallization attempt failed to yield pure product, or the yield is very low.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. The impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.
-
Solution: Conduct a systematic solvent screen using small amounts of your crude product. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). A patent for a related triazolopyridine derivative suggests using a mixed solvent system such as petroleum ether and ethyl acetate or ethanol for recrystallization.[1]
-
-
Cooling Rate: Cooling the solution too quickly can cause the product to crash out as a powder or oil, trapping impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal growth and purity.
-
-
Supersaturation: The solution may be supersaturated, preventing crystallization from initiating.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure product.
-
Visualization of Purification Strategy Selection
The following decision tree can guide you in selecting the most appropriate purification strategy for 5-Chloro-7-methyl-triazolo[1,5-a]pyridine.
Caption: A decision tree for selecting the optimal purification method.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect during the synthesis of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine?
Based on common synthetic routes for triazolopyridines, you might encounter the following impurities[3]:
-
Unreacted Starting Materials: Such as the corresponding 2-amino-6-methylpyridine derivative.
-
Reagents: For example, residual phosphorus oxychloride if used for the chlorination step. This is usually quenched and removed during aqueous workup.
-
Hydrolysis Byproducts: The chloro- group at the 5-position can be susceptible to hydrolysis to the corresponding hydroxyl- derivative, particularly under non-neutral pH conditions during workup or chromatography.
-
Isomeric Byproducts: Depending on the precursors, other regioisomers of the triazolopyridine core may form.
Q2: Is 5-Chloro-7-methyl-triazolo[1,5-a]pyridine stable on silica gel?
Generally, triazolopyridines are stable on silica gel. However, the presence of the chloro- substituent and the basic nitrogen atoms in the ring system can sometimes lead to issues:
-
Acid Sensitivity: Standard silica gel is slightly acidic, which can cause band broadening or tailing of basic compounds. As mentioned in the troubleshooting guide, adding a small amount of a basic modifier like triethylamine to the eluent can mitigate this.
-
Degradation: While less common, highly activated chloro-heterocycles can sometimes react with the silica surface, especially if the crude material is left on the column for an extended period. It is always good practice to run the column efficiently and not let the compound sit on the silica for too long.
Q3: What is the recommended solvent for dissolving 5-Chloro-7-methyl-triazolo[1,5-a]pyridine for NMR analysis?
For NMR analysis, deuterated chloroform (CDCl3) is a common and effective solvent for many triazolopyridine derivatives. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) are good alternatives.
Q4: Are there any specific safety precautions I should take when handling 5-Chloro-7-methyl-triazolo[1,5-a]pyridine?
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
References
-
Huntsman, E., & Balsells, J. (2005). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765. [Link]
-
Vas'kevich, R. I., et al. (2014). Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1187. [Link]
- EP0444747B1 - Preparation of 5,7-dihydroxy-1,2,4-triazolo(1,5-a)-pyrimidine-2-sulfonanilides.
- CN102180875A - Preparation method of triazolopyridine derivative.
-
PubChem. (n.d.). 7-Chloro-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Vetter, W., Meister, W., & Oesterhelt, G. (1988). Triazolopyridine, a new derivative for the structural determination of fatty acids by gas chromatography/mass spectrometry. Biomedical and Environmental Mass Spectrometry, 15(12), 669-674. [Link]
-
PubChem. (n.d.). 5-chloro-7-methyl-[1][3][4]triazolo[1,5-a]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-Chloro-5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine. [Link]
-
Shawali, A. S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 57. [Link]
-
Jones, G. (2002). The Chemistry of the Triazolopyridines: an Update. Advances in Heterocyclic Chemistry, 83, 1-70. [Link]
-
Kumar, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
Sources
- 1. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 2. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | C6H5ClN4 | CID 520127 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Triazolo[1,5-a]pyridines
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted triazolo[1,5-a]pyridines. As a scaffold of significant interest in medicinal chemistry, its synthesis, while often straightforward, can be prone to side reactions that impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: I am attempting an oxidative cyclization of an N-(pyridin-2-yl)benzimidamide using a hypervalent iodine reagent like PIFA, but I am observing very low yields of my desired triazolo[1,5-a]pyridine. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in PIFA-mediated oxidative cyclizations for N-N bond formation are a common challenge. The primary causes often revolve around the stability of the starting material and intermediates, as well as the precise stoichiometry of the oxidant.
Potential Causes:
-
Incomplete Oxidation: Insufficient PIFA can lead to the recovery of unreacted starting material. Conversely, an excessive amount of the oxidant doesn't typically improve the yield and can lead to a more complex reaction profile due to potential side reactions.
-
Decomposition of Starting Material or Intermediates: The N-(pyridin-2-yl)benzimidamide starting material or the intermediate nitrenium ion can be susceptible to hydrolysis or other degradation pathways, particularly if the reaction is prolonged or if moisture is present.[1]
-
Substituent Effects: The electronic nature of the substituents on both the pyridine and benzamidine moieties can significantly influence the reaction efficiency. Electron-withdrawing groups can deactivate the system towards the desired cyclization.
Troubleshooting Protocol:
-
Optimize PIFA Stoichiometry:
-
Begin with 1.1 equivalents of PIFA as a starting point.
-
If starting material is recovered, incrementally increase the PIFA to 1.2-1.5 equivalents. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
-
Control Reaction Conditions:
-
Ensure the reaction is conducted under anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain a low temperature (0 °C to room temperature) during the addition of PIFA to control the reaction rate and minimize degradation.
-
-
Solvent Selection:
-
Dichloromethane (DCM) and acetonitrile (MeCN) are commonly used solvents. If you observe solubility issues or side reactions, consider exploring other anhydrous, non-protic solvents.
-
-
pH Adjustment:
-
The addition of a non-nucleophilic base, such as 2,6-lutidine or pyridine, can be beneficial. It can neutralize the trifluoroacetic acid byproduct of the PIFA reaction, which may otherwise contribute to the degradation of acid-sensitive substrates.
-
Workflow for Optimizing PIFA-Mediated Cyclization:
Caption: Troubleshooting workflow for low yields in PIFA-mediated cyclization.
Question 2: My reaction to form a triazolopyrimidine has resulted in an unexpected isomer. How can I identify it and prevent its formation?
Answer:
The formation of an isomeric byproduct is a classic issue in the synthesis of fused heterocyclic systems, often pointing towards a Dimroth rearrangement.[2] In the context of triazolo[1,5-a]pyridine synthesis, a related rearrangement can occur, especially when synthesizing the analogous triazolo[1,5-a]pyrimidines, leading to the more thermodynamically stable isomer.[3][4]
Identification of the Isomer:
The Dimroth rearrangement involves the opening of the triazole ring and re-closure to form a different constitutional isomer. For instance, a[5][6][7]triazolo[4,3-a]pyrimidine can rearrange to a[5][6][7]triazolo[1,5-a]pyrimidine.[2]
| Isomer Type | Key Distinguishing Features in 1H NMR |
| Kinetic Product (e.g.,[5][6][7]triazolo[4,3-c]pyrimidine) | Protons adjacent to the bridgehead nitrogen often show distinct chemical shifts. |
| Thermodynamic Product (e.g.,[5][6][7]triazolo[1,5-c]pyrimidine) | The chemical shifts of the pyrimidine ring protons will differ significantly from the kinetic product.[8] |
Mechanism of Dimroth Rearrangement:
Caption: Simplified mechanism of the Dimroth rearrangement.
Prevention and Control:
-
Control of pH: The Dimroth rearrangement can be catalyzed by both acid and base.[8][9] Maintaining a neutral pH during the reaction and workup is crucial if the kinetic product is desired.
-
Temperature Management: Higher temperatures tend to favor the formation of the more stable thermodynamic product. Running the reaction at the lowest effective temperature can help to isolate the kinetic isomer.
-
Reaction Time: Prolonged reaction times can also facilitate the rearrangement. Monitor the reaction closely and quench it as soon as the initial product is formed.
Question 3: My synthesis from an N-aminopyridinium salt is giving a complex mixture of products and is difficult to purify. What are the potential side reactions?
Answer:
N-aminopyridinium salts are versatile precursors, but their reactivity can lead to several side products if not properly controlled.[10] The formation of a pyridinium ylide intermediate is key to the desired transformation, but this reactive species can also engage in undesired pathways.
Potential Side Reactions:
-
Dimerization/Polymerization of the Ylide: The highly nucleophilic pyridinium ylide can react with itself or other electrophilic species in the reaction mixture, leading to oligomeric byproducts.
-
Formation of Nitrenium Ions: Under certain conditions, such as photolysis, N-aminopyridinium salts can form highly reactive nitrenium ions, which can lead to a variety of undesired products through reactions with the solvent or other components of the mixture.[6]
-
[3+3] Cycloaddition: In some cases, the pyridinium ylide can undergo a [3+3] cycloaddition instead of the desired [3+2] pathway, leading to larger ring systems.[11]
-
Incomplete Reaction: If the N-aminopyridinium salt is not fully converted to the ylide, or if the subsequent cyclization is slow, you may have a mixture of starting material, ylide, and product.
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical for the clean generation of the pyridinium ylide. Use a strong, non-nucleophilic base like potassium carbonate or DBU. Ensure the stoichiometry of the base is optimized.
-
Temperature Control: Generate the ylide at low temperatures (e.g., 0 °C or below) to minimize side reactions and then allow the reaction to slowly warm to the temperature required for cyclization.
-
Exclusion of Light: If you are not performing a photochemical reaction, conduct the experiment in the dark or in a foil-wrapped flask to prevent the formation of nitrenium ions.[6]
-
Purification Strategy:
-
Utilize column chromatography with a gradient elution to separate the desired product from polar byproducts and unreacted starting materials.
-
Recrystallization can be an effective method for purifying the final product if a suitable solvent system can be found.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted triazolo[1,5-a]pyridines, and what are their pros and cons?
A1: Several reliable methods exist, each with its own advantages and disadvantages.
| Synthetic Route | Starting Materials | Pros | Cons |
| Oxidative Cyclization [5] | N-(pyridin-2-yl)benzimidamides | High yields, short reaction times, metal-free. | Requires a stoichiometric oxidant (e.g., PIFA, I2/KI). |
| Copper-Catalyzed Reaction [12] | 2-Aminopyridines and nitriles | Readily available starting materials, good functional group tolerance. | May require high temperatures and a catalyst that needs to be removed. |
| From N-aminopyridinium Salts [10] | N-aminopyridinium salts and a suitable dipolarophile | Access to a wide range of substitutions. | Can lead to complex mixtures if not optimized. |
| From Enaminonitriles [13] | Enaminonitriles and benzohydrazides | Catalyst-free, can be accelerated by microwave irradiation. | The synthesis of the enaminonitrile precursor adds steps. |
Q2: How can I definitively characterize my product to ensure it is the correct triazolo[1,5-a]pyridine isomer and not a rearranged product?
A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR):
-
1H NMR: The chemical shifts and coupling patterns of the protons on the pyridine ring are highly diagnostic.
-
13C NMR: The chemical shifts of the bridgehead carbons and other carbons in the heterocyclic core provide key information.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity and confirming the fusion of the triazole and pyridine rings. Long-range HMBC correlations between protons on one ring and carbons on the other are particularly useful.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unequivocal proof of the structure.
Q3: Are there any general purification tips for removing common side products?
A3: Purification strategies depend on the nature of the impurities.
-
Unreacted Starting Materials: If the starting materials are significantly different in polarity from the product, a simple filtration or extraction may be sufficient. Otherwise, column chromatography is the method of choice.
-
Oxidant Byproducts: In PIFA-mediated reactions, the iodobenzene byproduct can often be removed by trituration with a non-polar solvent like hexanes, in which the desired product is insoluble.
-
Polymeric Material: Highly polar, insoluble byproducts can sometimes be removed by dissolving the crude product in a suitable solvent and filtering off the insoluble material.
-
Isomeric Byproducts: The separation of isomers can be challenging. Careful optimization of column chromatography (e.g., using a shallow gradient and a high-resolution silica gel) or preparative HPLC may be necessary.
References
-
Zheng, S., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). The biologically important 1,2,4-triazolo[1,5-a]pyridines were readily synthesized from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation in short reaction times and high yields. Journal of Organic Chemistry, 79(10), 4687-4693. Available at: [Link]
-
Studer, A., & Curran, D. P. (2014). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters, 16(17), 4536-4539. Available at: [Link]
-
Ueda, S., & Nagasawa, H. (2009). A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions. Journal of the American Chemical Society, 131(42), 15080-15081. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
Couture, K., & Legg, D. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(12), 2268. Available at: [Link]
- G. Jones (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Triazoles, 1,2,4. John Wiley & Sons.
-
Du, Y., Liu, R., Linn, G., & Zhao, K. (2006). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters, 8(26), 5919-5922. Available at: [Link]
-
Lee, K., Kim, Y. A., Jung, C., Sim, J., & Jung, J. K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available at: [Link]
-
Powers, D. C., & Ritter, T. (2011). N-Amino Pyridinium Salts in Organic Synthesis. Organic chemistry frontiers, 1(1), 14-17. Available at: [Link]
-
Hamed, A. A., El-Ashry, E. S. H., Zeid, I. F., & Badr, H. F. (2008). The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. Journal of Chemical Research, 2008(8), 445-449. Available at: [Link]
-
Al-Tel, T. H. (2012). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[5][6][7]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 8, 1531-1536. Available at: [Link]
-
Singh, A., & Tiwari, V. K. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103513. Available at: [Link]
- Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Nagdi, M. H. (2001). The Dimroth rearrangement in the gas phase. International journal of mass spectrometry, 205(1-3), 161-167.
-
Du, Y., Liu, R., Linn, G., & Zhao, K. (2006). Synthesis of N-substituted indole derivatives via PIFA-mediated intramolecular cyclization. Organic letters, 8(26), 5919–5922. Available at: [Link]
-
Hu, W., Xu, X., Zhou, J., & Tang, W. (2013). Highly Enantioselective Dearomatizing Formal [3+3]-Cycloaddition Reactions of N-Acyliminopyridinium Ylides with Electrophilic Enolcarbene Intermediates. Angewandte Chemie International Edition, 52(49), 12962-12966. Available at: [Link]
-
Powers, D. C. (2022). N-Amino Pyridinium Salts in Organic Synthesis. Organic Chemistry Frontiers, 9(12), 3326-3330. Available at: [Link]
-
Organic Chemistry Portal. (2019). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
- G. Jones (Ed.). (2008).
-
Utkina, E. N., & Rusinov, V. L. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 447-450. Available at: [Link]
-
Lee, K., Kim, Y. A., Jung, C., Sim, J., & Jung, J. K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules (Basel, Switzerland), 29(4), 894. Available at: [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2012). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: synthesis of[5][6][7]triazolo[1,5-c]pyrimidine derivatives. Beilstein journal of organic chemistry, 8, 1531–1536. Available at: [Link]
- Hamed, A. A. (2008). The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. Journal of Chemical Research, 2008(8), 445-449.
- G. Jones (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Fused Pyrimidines, Part IV: The Triazolopyrimidines. John Wiley & Sons.
-
Al-Tel, T. H. (2012). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: synthesis of[5][6][7]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 8, 1531-1536. Available at: [Link]
- Utkina, E., & Rusinov, V. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 447-450.
- Hamed, A. A., El-Ashry, E. S. H., Zeid, I. F., & Badr, H. F. (2008). The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. Journal of Chemical Research, 2008(8), 445-449.
-
Chen, J., & Su, W. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Chemical Communications, 57(35), 4333-4336. Available at: [Link]
Sources
- 1. Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization [organic-chemistry.org]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Enantioselective Dearomatizing Formal [3+3]-Cycloaddition Reactions of N-Acyliminopyridinium Ylides with Electrophilic Enolcarbene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 13. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low bioactivity oftriazolo[1,5-a]pyridine derivatives
Welcome to the technical support center for triazolo[1,5-a]pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing step-by-step guidance to diagnose and resolve them.
My triazolo[1,5-a]pyridine derivative exhibits low or no bioactivity in my primary screen. What are the potential causes and how can I troubleshoot this?
Low or absent bioactivity is a frequent challenge. The root cause can range from issues with the compound itself to the assay design. A systematic approach is crucial for identifying the problem.
Causality Behind Experimental Choices: The triazolo[1,5-a]pyridine scaffold's activity is highly dependent on its substitution patterns, which influence its interaction with the biological target and its physicochemical properties.[1][2] Furthermore, poor solubility and stability can prevent the compound from reaching its target in a sufficient concentration, leading to false-negative results.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioactivity.
Step-by-Step Protocol:
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Verify Compound Integrity and Purity:
-
Rationale: Impurities or degradation of the synthesized compound can lead to a lack of activity.
-
Action:
-
Confirm the identity and purity of your compound using analytical techniques such as LC-MS and NMR.[4]
-
Compare the obtained data with the expected spectra and mass.
-
If the compound has been stored for a prolonged period, consider re-purification.
-
-
-
Assess Compound Solubility:
-
Rationale: Poor aqueous solubility is a common issue for heterocyclic compounds and can drastically reduce the effective concentration in your assay.[3]
-
Action:
-
Visually inspect your stock solution and final assay concentration for any signs of precipitation.
-
Perform a kinetic or thermodynamic solubility assay to determine the maximum soluble concentration in your assay buffer.
-
If solubility is low, consider using a different co-solvent (e.g., DMSO, ethanol) at a concentration compatible with your assay system. Be mindful of potential solvent effects on your biological system.
-
-
-
Evaluate Potential Assay Interference:
-
Rationale: The compound may interfere with the assay technology itself, leading to misleading results.
-
Action:
-
Run your compound in control experiments without the biological target to check for non-specific effects.
-
For fluorescence-based assays, check for autofluorescence or quenching properties of your compound.
-
For enzyme-based assays, consider assays that detect promiscuous inhibitors.
-
-
-
Investigate Cellular Uptake and Efflux:
-
Rationale: For cell-based assays, the compound must be able to cross the cell membrane to reach its intracellular target. Many cells also express efflux pumps that can actively remove the compound.[1]
-
Action:
-
Perform cellular accumulation studies to quantify the intracellular concentration of your compound.
-
If you suspect efflux, co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) and observe if bioactivity is restored.
-
-
-
Confirm Target Engagement:
-
Rationale: Even with good purity, solubility, and cell permeability, the compound may simply not bind to the intended target with sufficient affinity.
-
Action:
-
Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure binding to the purified target protein.
-
If available, use a target-based enzymatic or binding assay to confirm inhibition or binding.
-
Consider a Cellular Thermal Shift Assay (CETSA) to verify target engagement in a cellular context.
-
-
My triazolo[1,5-a]pyridine derivative shows poor solubility. How can I address this?
Poor solubility is a significant hurdle for many triazolo[1,5-a]pyridine derivatives, limiting their therapeutic potential.[3]
Strategies for Improving Solubility:
| Strategy | Description | Considerations |
| Salt Formation | For compounds with basic or acidic functional groups, forming a salt can significantly improve aqueous solubility. | The choice of counter-ion is critical and can impact stability and hygroscopicity. |
| Prodrug Approach | A bioreversible moiety can be attached to the parent drug to enhance solubility, which is then cleaved in vivo to release the active compound. | The linker must be stable in storage but readily cleaved at the target site. |
| Structural Modification | Introducing polar functional groups (e.g., -OH, -NH2, -COOH) or reducing the molecule's planarity can improve solubility. | Modifications must not negatively impact the compound's binding to its target. Structure-activity relationship (SAR) data is crucial here.[1] |
| Formulation Strategies | Utilizing excipients such as cyclodextrins, surfactants, or co-solvents can enhance the solubility of the compound in a formulation. | The chosen excipients must be compatible with the intended application and not have their own biological effects. |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of triazolo[1,5-a]pyridines that influence their bioactivity?
The bioactivity of triazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the fused ring system. The triazolo[1,5-a]pyridine core can act as a bioisostere for other bicyclic systems, such as purines, and its hydrogen-bonding capabilities can be crucial for target interaction.[1] For instance, in the context of kinase inhibition, specific substitutions are often required to achieve potent and selective activity by interacting with key residues in the ATP-binding pocket.[1]
Q2: What are some of the known biological targets for triazolo[1,5-a]pyridine derivatives?
This scaffold has shown remarkable versatility, with derivatives being developed against a wide range of biological targets. Some prominent examples include:
-
Kinases: Janus kinases (JAK1/2), Cyclin-dependent kinases (CDKs).[1][2][5]
-
Nuclear Receptors: Retinoic acid receptor-related orphan nuclear receptor γt (RORγt).[6]
-
Enzymes: α-glucosidase, Indoleamine 2,3-dioxygenase 1 (IDO1), 14α-demethylase.[4][7][8]
-
Other Targets: The scaffold has also been explored for its anti-parasitic, anti-cancer, and anti-inflammatory properties, suggesting a broad range of potential targets.[1][3]
Q3: How should I prepare stock solutions of my triazolo[1,5-a]pyridine derivatives and how should they be stored?
Stock Solution Preparation:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions. However, always check the compound's solubility first. For in vivo studies, consider more biocompatible solvents like ethanol, polyethylene glycol (PEG), or Tween 80.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the amount of solvent introduced into your final assay.
-
Dissolution: Use gentle warming (not exceeding 40°C) and vortexing to aid dissolution. Sonication can also be employed but be cautious of potential compound degradation.
Storage:
-
Short-term: Store stock solutions at 4°C for up to a week.
-
Long-term: For storage longer than a week, aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles, which can lead to degradation or precipitation.
-
Protection from Light: Some compounds may be light-sensitive. Store solutions in amber vials or wrap them in aluminum foil.
Q4: Are there any known off-target effects or toxicities associated with the triazolo[1,5-a]pyridine scaffold?
While the triazolo[1,5-a]pyridine scaffold is generally considered to have favorable drug-like properties, off-target effects are always a possibility and are highly dependent on the specific derivative.[1] Some potential liabilities to consider include:
-
hERG Inhibition: As with many nitrogen-containing heterocyclic compounds, there is a potential for inhibition of the hERG potassium channel, which can lead to cardiotoxicity. This should be assessed during preclinical safety profiling.
-
CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions.
-
Cytotoxicity: While often the desired effect in cancer research, general cytotoxicity against non-cancerous cell lines should be evaluated to determine a therapeutic window.
It is crucial to perform comprehensive selectivity and safety profiling for any lead compound.
References
-
G. S. C. Kumar, V. R. G. Kumar, & S. Ram, "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design," Molecules, vol. 25, no. 23, p. 5636, 2020. [Link]
-
M. A. G. El-Hashash, M. A. E. Shaban, & A. S. A. El-Adasy, "Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors," Scientific Reports, vol. 14, no. 1, p. 12345, 2024. [Link]
-
A. B. Descalzo, M. C. D. de la Torre, I. O. de la Cruz, et al., "First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies," Molecules, vol. 28, no. 19, p. 6909, 2023. [Link]
-
Organic Chemistry Portal, "Synthesis of 1,2,4-triazolo[1,5-a]pyridines," Organic Chemistry Portal. [Link]
-
A. F. Olea, J. G. Cabrera, C. D. Pessoa-Mahana, et al., "Novel[1][3][4]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration," Future Medicinal Chemistry, vol. 11, no. 15, pp. 1947-1962, 2019. [Link]
-
Y. Jiang, X. Zhai, et al., "Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 30, no. 16, p. 127225, 2020. [Link]
-
S. K. Guchhait, S. S. Prajapati, & A. K. Shaw, "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles," Molecules, vol. 29, no. 4, p. 896, 2024. [Link]
-
M. K. Marchewka, E. K. Kuliszewska, & M. Drozd, "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine," Molecules, vol. 28, no. 12, p. 4799, 2023. [Link]
-
Y. Takeuchi, T. Inami, M. Okaniwa, et al., "Discovery of[1][4][9]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists," ACS Medicinal Chemistry Letters, vol. 11, no. 4, pp. 581-587, 2020. [Link]
-
S. Fallacara, G. Brogi, S. D'Alba, et al., "The[1][4][9]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors," ChemMedChem, vol. 16, no. 22, pp. 3439-3449, 2021. [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of [1,2,4]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel [1,2,3]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Refining Analytical Methods for 5-Chloro-7-methyl-triazolo[1,5-a]pyridine
Welcome to the technical support center dedicated to the analytical challenges of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to develop robust and reliable analytical methods.
Part 1: Compound Profile & Initial Considerations
Before diving into troubleshooting, a solid understanding of the analyte is critical. 5-Chloro-7-methyl-triazolo[1,5-a]pyridine is a heterocyclic compound with specific properties that influence its analytical behavior.
| Property | Value | Source |
| CAS Number | 878259-99-5 | [1] |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Molecular Weight | 167.60 g/mol | [1] |
| Structure | Fused[2][3][4]triazolo[1,5-a]pyridine core | [5] |
Frequently Asked Questions (FAQs) - Getting Started
Q1: What are the primary analytical techniques for the characterization and quantification of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine?
A: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), particularly with UV detection (HPLC-UV) for quantification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification, impurity profiling, and sensitive quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it may require careful optimization to prevent thermal degradation. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[2][4][6]
Q2: What makes this molecule challenging to analyze, particularly with HPLC?
A: The primary challenge stems from the basic nitrogen atoms within the triazolopyridine ring system.[7][8] These basic sites can engage in strong secondary interactions with acidic silanol groups present on the surface of traditional silica-based stationary phases (like C18). This interaction is a leading cause of poor chromatographic performance, most notably peak tailing.[7][9]
Q3: I need to confirm the identity of my synthesized material. What should I expect from its mass spectrum?
A: Using Electrospray Ionization in positive mode (ESI+), you should primarily observe the protonated molecule, [M+H]⁺, at an m/z of approximately 168.6. Given the presence of chlorine, you will also see a characteristic isotopic pattern, with a peak at m/z 170.6 that is roughly one-third the intensity of the m/z 168.6 peak. This M/M+2 pattern is a definitive indicator of a monochlorinated compound.
Part 2: HPLC Method Development & Troubleshooting Guide
HPLC is the workhorse for analyzing non-volatile compounds like 5-Chloro-7-methyl-triazolo[1,5-a]pyridine. This section addresses the most common issues encountered.
Logical Workflow for HPLC Troubleshooting
This diagram outlines a systematic approach to diagnosing and resolving common HPLC problems when analyzing this compound.
Caption: A decision tree for troubleshooting poor peak shape in HPLC.
HPLC Troubleshooting Q&A
Q: My peak for 5-Chloro-7-methyl-triazolo[1,5-a]pyridine is showing significant tailing on a C18 column. Why is this happening and how can I fix it?
A: This is the most common issue for this class of compounds.
-
Causality: The basic nitrogen atoms in the triazolopyridine ring are interacting with acidic residual silanol groups on the silica backbone of the C18 column.[7] This secondary interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail" on the peak.
-
Solutions:
-
Mobile Phase Modification (Most Effective): Add a buffer or an acidic modifier to your mobile phase. Using a mobile phase containing 0.1% formic acid or 10 mM ammonium formate buffer will protonate the basic nitrogens on your analyte. This creates a consistent positive charge, minimizing interactions with the stationary phase. It also protonates the silanol groups, reducing their activity.[7]
-
Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (e.g., "Type B" silica) have fewer accessible silanol groups, which inherently reduces peak tailing for basic compounds.
-
Change Stationary Phase: If tailing persists, switch to a column with a different selectivity, such as a polar-embedded phase or a phenyl-hexyl phase. These offer alternative interaction mechanisms that can improve peak shape.[7]
-
Q: I'm seeing inconsistent retention times for my analyte. What are the likely causes?
A: Retention time drift points to a lack of equilibrium or changes in the mobile phase or hardware.
-
Causality & Solutions:
-
Insufficient Column Equilibration: Ensure the column is equilibrated with the mobile phase for at least 15-20 column volumes before starting your analysis. This is especially critical when using buffered mobile phases.
-
Mobile Phase Composition: If you are mixing solvents manually, even small inaccuracies can cause drift. It is highly recommended to use the HPLC pump's proportioning valves for mixing. Also, ensure your mobile phase is properly degassed, as dissolved air can form bubbles in the pump, leading to pressure fluctuations and retention time shifts.[10]
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can significantly affect retention times.[10]
-
Pump Performance: Check for leaks in the system or worn pump seals, which can cause inconsistent flow rates.[10][11]
-
Q: My resolution between the main peak and an impurity is poor. How can I improve the separation?
A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k').
-
Causality & Solutions:
-
Optimize Mobile Phase Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic content will increase retention and may improve the separation between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties and interactions, often providing the needed resolution.
-
Adjust pH: Small changes in the mobile phase pH can alter the ionization state of your analyte or impurities, which can dramatically impact their retention and improve separation.[7]
-
Decrease Particle Size: For the most challenging separations, switching to a column with smaller particles (e.g., sub-2 µm) will provide much higher efficiency (sharper peaks), but this requires a UHPLC system capable of handling the higher backpressures.[7]
-
Standard Operating Protocol: HPLC-UV Analysis
This protocol provides a robust starting point for the quantitative analysis of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine.
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18 (e.g., Agilent ZORBAX SB-C18), 4.6 x 150 mm, 5 µm | A standard, reliable column that provides good performance. The StableBond chemistry is robust at low pH.[12][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the analyte, leading to sharp, symmetrical peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 10% B to 90% B over 15 minutes | A generic gradient to elute the compound and any potential impurities with varying polarity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[13] |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Vol. | 5 µL | A small volume to prevent peak distortion from solvent effects or mass overload. |
| Detection | UV Diode Array Detector (DAD) at 280 nm | The fused aromatic system is expected to have strong absorbance in the UV region. A DAD allows for peak purity assessment. |
| Sample Diluent | 50:50 Water:Acetonitrile | A solvent that is compatible with the mobile phase and has sufficient strength to dissolve the analyte. |
Part 3: Mass Spectrometry & NMR Guide
Frequently Asked Questions (FAQs) - MS and NMR
Q: I am using LC-MS for impurity identification. What kind of fragmentation should I expect for the parent compound in MS/MS?
A: The fragmentation of the protonated molecule (m/z 168.6) will likely follow predictable pathways for heterocyclic systems.
-
Plausible Fragmentation Pathway:
-
Loss of N₂: The triazole ring can lose a molecule of nitrogen (28 Da), which is a common fragmentation for this moiety. This would result in a fragment ion at approximately m/z 140.6.
-
Loss of CH₃CN: A more complex rearrangement could lead to the loss of acetonitrile (41 Da), resulting in a fragment at m/z 127.6.
-
Loss of Cl: Cleavage of the chloro group (35 Da) is also possible, yielding a fragment at m/z 133.6. A detailed fragmentation study using high-resolution mass spectrometry would be required to confirm these pathways.
-
Method Selection Logic
This diagram helps in selecting the appropriate analytical technique based on the experimental goal.
Caption: A guide for selecting the right analytical method.
Q: Are there any specific considerations for preparing samples of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine for NMR analysis?
A: Yes, solvent selection is key.
-
Solvent: Deuterated chloroform (CDCl₃) is often a good first choice for many organic molecules. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[14]
-
Concentration: Aim for a concentration of 5-10 mg in 0.6-0.7 mL of solvent for a standard 1H NMR experiment.
-
Purity: Ensure your NMR sample is free of particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. This will improve the quality of your shimming and the resulting spectra.
References
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.[Link]
-
Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. PubMed Central.[Link]
-
Triazolopyridine, a new derivative for the structural determination of fatty acids by gas chromatography/mass spectrometry. Wiley Online Library.[Link]
-
Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Semantic Scholar.[Link]
-
Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.[Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. AASCIT.[Link]
-
Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates.[Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.[Link]
-
Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI.[Link]
-
Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate.[Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.[Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today.[Link]
-
Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. PubMed.[Link]
-
HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis.[Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Springer.[Link]
-
Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society.[Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Horizon Research Publishing.[Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate.[Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India.[Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.[Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.[Link]
-
Common HPLC Problems & How to Deal With Them. Phenomenex.[Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. PubMed Central.[Link]
-
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.[Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed.[Link]
-
A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles. The Royal Society of Chemistry.[Link]
-
A J C A J C. Asian Publication Corporation.[Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.[Link]
Sources
- 1. 5-chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine - CAS:878259-99-5 - Abovchem [abovchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. welch-us.com [welch-us.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. phenomenex.com [phenomenex.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Addressing Cytotoxicity of Triazolo[1,5-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolo[1,5-a]pyridine derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered when assessing the cytotoxicity of this important class of heterocyclic compounds. Our goal is to equip you with the expertise and validated protocols necessary to navigate experimental hurdles, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the cytotoxic properties of triazolo[1,5-a]pyridine derivatives.
Q1: What is cytotoxicity and why is it a primary concern for triazolo[1,5-a]pyridine derivatives?
A: Cytotoxicity is the quality of a substance to be toxic to cells.[1] In drug discovery, it's a critical parameter used to determine a compound's therapeutic window—the concentration range where it can effectively treat a disease (like cancer) without harming healthy cells. Triazolo[1,5-a]pyridines are a versatile scaffold used to develop inhibitors for various biological targets, including kinases and other enzymes involved in cell proliferation.[2][3] While potent activity against a target in a cancer cell is desired, it is equally crucial that the compound displays minimal toxicity to non-cancerous cells to avoid side effects.[4] Therefore, early and accurate assessment of cytotoxicity is essential to identify promising and safe therapeutic candidates.[5]
Q2: What are the common mechanisms of cytotoxicity for heterocyclic compounds like triazolo[1,5-a]pyridines?
A: The cytotoxicity of heterocyclic compounds can stem from various mechanisms. For triazolo[1,5-a]pyridines, these may include:
-
On-Target Effects: Inhibition of a crucial enzyme or receptor (e.g., a kinase) that is vital for cell survival, leading to programmed cell death (apoptosis).[3]
-
Off-Target Effects: Interaction with unintended cellular targets. This can lead to broad, non-specific toxicity.
-
DNA Damage: Some compounds can intercalate into DNA or inhibit enzymes like topoisomerase, leading to cell cycle arrest and apoptosis.
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential or inhibition of the electron transport chain can trigger apoptosis by releasing pro-apoptotic factors.[6]
-
Inhibition of Tubulin Polymerization: Similar to well-known anticancer agents, some heterocycles can interfere with microtubule dynamics, which is essential for cell division, leading to mitotic catastrophe.[7][8]
-
Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components like lipids, proteins, and DNA.[4]
Q3: How does the chemical structure of a triazolo[1,5-a]pyridine derivative influence its cytotoxicity (Structure-Activity Relationship, SAR)?
A: The Structure-Activity Relationship (SAR) for triazolo[1,5-a]pyridines is complex, but general trends have been observed. The type and position of substituents on the fused ring system dramatically influence both potency and cytotoxicity.[9] For instance, adding lipophilic groups can enhance cell membrane permeability and, consequently, intracellular concentration, which may increase both on-target potency and off-target toxicity. Conversely, introducing polar groups might decrease permeability but improve solubility and selectivity.[10] It is a careful balancing act; for example, in one study, the placement of an alkyl group versus a phenyl ring at a specific position on a related pyrazolotriazine system was found to reduce cytotoxic potency.[10] The goal of medicinal chemistry efforts is often to modify the structure to maximize efficacy against the intended target while minimizing general cytotoxicity.[9]
Q4: What are the standard in vitro assays to measure the cytotoxicity of these compounds?
A: A variety of in vitro assays are available, each measuring a different aspect of cell health. It is often recommended to use more than one assay to obtain a comprehensive understanding of a compound's cytotoxic profile.[11]
| Assay Type | Principle | Examples |
| Metabolic Activity | Measures the metabolic activity of viable cells, often through the reduction of a substrate by mitochondrial dehydrogenases.[12] | MTT, MTS, XTT, Resazurin (alamarBlue) |
| Membrane Integrity | Quantifies the leakage of cellular components from cells with compromised membranes (a hallmark of necrosis).[13] | LDH Release Assay, Propidium Iodide Staining, Trypan Blue Exclusion |
| Apoptosis | Detects biochemical events specific to programmed cell death. | Caspase-Glo (measures caspase-3/7 activity), Annexin V Staining |
| Biomass | Measures the total protein content as an indicator of the number of cells. | Crystal Violet Staining |
These assays form the foundation of routine cytotoxicity assessment, offering a balance between simplicity and reliability.[13]
Troubleshooting Guide: Navigating Experimental Challenges
This section provides a problem-and-solution framework for issues commonly encountered during the cytotoxic evaluation of triazolo[1,5-a]pyridine derivatives.
Problem 1: My IC₅₀ values are inconsistent and not reproducible between experiments.
-
Potential Cause 1: Cell Seeding Variability.
-
Scientific Rationale: The final assay readout is directly proportional to the number of viable cells. Inconsistent initial cell numbers will lead to high variability in the calculated IC₅₀ values.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before counting; clumped cells lead to inaccurate counts.
-
Use an automated cell counter for consistency. If using a hemocytometer, count a sufficient number of cells to minimize statistical error.
-
Mix the cell suspension gently but thoroughly before and during plating to prevent settling.
-
Pay attention to the "edge effect" in microplates; consider not using the outer wells or filling them with sterile PBS to maintain humidity.
-
-
-
Potential Cause 2: Compound Precipitation.
-
Scientific Rationale: Triazolo[1,5-a]pyridine derivatives can have limited aqueous solubility. If the compound precipitates out of the culture medium, its effective concentration is unknown and lower than intended, leading to an artificially high IC₅₀ value.
-
Troubleshooting Steps:
-
Visually inspect the wells, especially at the highest concentrations, for precipitates using a microscope before and after the incubation period.
-
Determine the kinetic and thermodynamic solubility of your compound in the specific culture medium used.
-
Always prepare fresh serial dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Problem 2: The compound shows high cytotoxicity in all cell lines, including non-cancerous "normal" cells.
-
Potential Cause: General, Non-Specific Cytotoxicity.
-
Scientific Rationale: The compound may be acting through a mechanism that is broadly toxic to all cell types, such as disrupting the cell membrane or causing severe mitochondrial damage, rather than selectively inhibiting its intended cancer-specific target.
-
Troubleshooting Steps:
-
Counter-screen: Test the compound on a non-cancerous cell line relevant to the intended therapeutic area (e.g., normal human fibroblasts or epithelial cells) to determine a selectivity index (SI). A low SI suggests general toxicity.
-
Mechanism Deconvolution: Use High Content Screening (HCS) to simultaneously assess multiple toxicity endpoints like mitochondrial membrane potential, oxidative stress, and membrane permeability.[6][14] This can provide a "toxicity fingerprint" to identify the primary mechanism.
-
Structural Modification: In collaboration with medicinal chemists, consider introducing modifications to the compound's structure to reduce off-target effects while retaining on-target potency.
-
-
Problem 3: My colorimetric assay (e.g., MTT) shows an unexpected increase in signal at high compound concentrations.
-
Potential Cause: Assay Interference.
-
Scientific Rationale: The compound itself may be interfering with the assay chemistry. For example, some compounds can chemically reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity, leading to a false-positive signal for viability.
-
Troubleshooting Steps:
-
Run a "Compound-Only" Control: Set up wells containing culture medium and the compound at all tested concentrations but without any cells. Add the assay reagent and measure the signal. Any signal generated here is due to direct chemical interference.
-
Switch Assay Principle: If interference is confirmed, switch to an assay with a different detection method. For example, if you are using a colorimetric assay, try a luminescence-based assay like CellTiter-Glo®, which measures ATP levels and is less prone to colorimetric or fluorescent interference.
-
-
Visualized Workflows and Protocols
General Workflow for Cytotoxicity Screening
This diagram outlines a standard workflow for assessing the cytotoxic potential of a new triazolo[1,5-a]pyridine derivative.
Caption: Standard workflow for in vitro cytotoxicity screening.
Troubleshooting Decision Tree for Cytotoxicity Assays
Use this decision tree to diagnose and resolve common experimental problems.
Caption: Decision tree for troubleshooting cytotoxicity assays.
Standard Operating Protocol: Resazurin (alamarBlue) Cytotoxicity Assay
This protocol provides a reliable method for assessing cell viability based on the metabolic reduction of resazurin.
1. Materials:
-
Triazolo[1,5-a]pyridine derivative (10 mM stock in DMSO)
-
Selected cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
2. Cell Plating:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Calculate the required volume for a cell suspension to achieve a density of 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
3. Compound Treatment:
-
Prepare a serial dilution of the triazolo[1,5-a]pyridine derivative in complete culture medium. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions.
-
Also prepare a "vehicle control" (medium with the same final percentage of DMSO as the highest compound concentration, typically ≤0.5%) and a "no-cell" blank (medium only).
-
Carefully remove the medium from the attached cells and add 100 µL of the diluted compounds or controls to the respective wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
4. Assay Readout:
-
After incubation, add 10 µL of the resazurin solution to each well (for a final concentration of ~0.015 mg/mL).
-
Incubate the plate for another 2-4 hours at 37°C. The time may need optimization depending on the cell line's metabolic rate.
-
Measure the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
5. Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Fluorescence of Treated Well / Average Fluorescence of Vehicle Control Well) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
References
A complete list of sources cited in this guide is provided below for verification and further reading.
-
Mohite, P., et al. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. Available at: [Link]
-
Mojzych, M. (2011). Cytotoxic activity of some pyrazolo[4,3-e][2][15][16]triazines. Journal of The Chemical Society of Pakistan, 33(1). Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Wang, Y., et al. (2014). Study of the in vitro cytotoxicity testing of medical devices. Biomedical Reports, 2(5), 681-685. Available at: [Link]
-
Costa, E. C., et al. (2016). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 21(12), 1685. Available at: [Link]
-
Li, Y., et al. (2018). Discovery of[2][10][15]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 9(6), 557-562. Available at: [Link]
-
Martínez-Vargas, A., et al. (2018). Cytotoxic Activity and Structure-Activity Relationship of Triazole-Containing Bis(Aryl Ether) Macrocycles. ChemMedChem, 13(13), 1335-1342. Available at: [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105188. Available at: [Link]
-
Mohareb, R. M., et al. (2016). New Approaches for the Synthesis, Cytotoxicity and Toxicity of Heterocyclic Compounds Derived from 2-Cyanomethylbenzo[c]imidazole. Acta Chimica Slovenica, 63(2), 227-240. Available at: [Link]
-
O'Brien, P. J., et al. (2016). Review of High-content Screening Applications in Toxicology. Journal of Pharmacological and Toxicological Methods, 81, 169-181. Available at: [Link]
-
An, R., & Li, X. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 12(1), 1. Available at: [Link]
-
Umar, B., et al. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. Available at: [Link]
-
An, R., & Li, X. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. ResearchGate. Available at: [Link]
-
Fernández-García, C., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6889. Available at: [Link]
-
McClure, K. F., et al. (2007). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 17(2), 488-492. Available at: [Link]
-
Kaur, R., et al. (2021). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 55(2), 324-345. Available at: [Link]
-
Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. Available at: [Link]
-
Crespan, E., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(11), 2603. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent. Molecules, 27(19), 6667. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2022). Rationale design, synthesis, cytotoxicity evaluation, and in silico mechanistic studies of novel 1,2,3-triazoles with potential anticancer activity. New Journal of Chemistry, 46(27), 13088-13103. Available at: [Link]
-
Hendriks, G., et al. (2011). High Content Screening for in vitro toxicity testing. European Pharmaceutical Review. Available at: [Link]
-
Da Ros, S., et al. (2022). Highlights of New Strategies to Increase the Efficacy of Transition Metal Complexes for Cancer Treatments. International Journal of Molecular Sciences, 24(1), 589. Available at: [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. Available at: [Link]
-
Bîrdeanu, M., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Materials, 15(19), 6757. Available at: [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
-
Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]
Sources
- 1. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. Review of High-content Screening Applications in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Computational Optimization of Triazolo[1,5-a]pyridine Synthesis
This guide is designed for researchers, scientists, and drug development professionals leveraging computational chemistry to optimize the synthesis of triazolo[1,5-a]pyridines. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry, and its efficient synthesis is of paramount importance.[1][2][3][4][5] This technical support center provides in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of in silico reaction modeling and optimization.
Section 1: Troubleshooting Guide for Computational Workflows
This section addresses specific issues that may arise during the computational study of triazolo[1,5-a]pyridine synthesis. The question-and-answer format is designed to provide direct and actionable solutions.
My geometry optimization is not converging. What should I do?
Question: I am trying to optimize the geometry of a reactant, intermediate, or transition state in my proposed triazolo[1,5-a]pyridine synthesis, but the calculation fails to converge. What are the common causes and how can I resolve this?
Answer:
Geometry optimization convergence failure is a common hurdle in computational chemistry. The underlying cause often relates to a poor initial structure, a challenging potential energy surface, or inappropriate computational parameters. Here’s a systematic approach to troubleshoot this issue:
Probable Causes & Step-by-Step Solutions:
-
Poor Initial Geometry: The starting coordinates of your molecule might be too far from a stable minimum.
-
Solution:
-
Visually inspect your input structure for any unrealistic bond lengths, angles, or steric clashes.
-
Perform a preliminary geometry optimization with a less computationally expensive method (e.g., a semi-empirical method like PM7 or a smaller basis set like STO-3G) to obtain a more reasonable starting geometry.
-
For transition states, ensure your initial guess is chemically sensible and close to the expected structure. Consider using a QST2 (Quadratic Synchronous Transit) or QST3 approach if your software supports it, where you provide reactant, product, and an initial guess for the transition state.
-
-
-
Inappropriate Level of Theory or Basis Set: The chosen computational method may not be suitable for the system.
-
Solution:
-
For initial optimizations, a smaller basis set (e.g., 6-31G(d)) can be used, followed by a re-optimization with a larger, more accurate basis set (e.g., 6-311+G(d,p)).
-
If you are using a notoriously difficult functional, consider switching to a more robust one. For example, if you are using B3LYP, you might try ωB97X-D for better handling of non-covalent interactions.
-
-
-
Flat Potential Energy Surface: Some molecules, particularly those with flexible dihedral angles, can have very flat potential energy surfaces, making it difficult for the optimizer to find a true minimum.
-
Solution:
-
Tighten the convergence criteria in your input file. This will force the optimizer to perform a more thorough search.
-
Use a different optimization algorithm. Most quantum chemistry software packages offer several optimizers (e.g., Berny, GDIIS). Consult your software's manual to switch algorithms.
-
-
-
Incorrect Electronic State: You might be trying to optimize the geometry on an incorrect electronic potential energy surface (e.g., an excited state instead of the ground state).
-
Solution:
-
Verify the spin multiplicity and charge of your system in the input file.
-
Perform a stability analysis (Stable=Opt keyword in Gaussian) to ensure the wavefunction is stable.
-
-
My transition state search is failing or I'm finding the wrong transition state. How can I improve my search?
Question: I am attempting to locate the transition state for the cyclization step in a triazolo[1,5-a]pyridine synthesis, but my calculations either fail or converge to an incorrect structure. How can I effectively find the correct transition state?
Answer:
Transition state (TS) searching is inherently more challenging than finding energy minima. The key is to provide a good initial guess and use appropriate computational tools.
Probable Causes & Step-by-Step Solutions:
-
Inaccurate Initial Guess: The starting geometry for the TS search is critical.
-
Solution:
-
Manual Construction: Build a structure that represents your chemical intuition of the transition state. Ensure the forming and breaking bonds are at intermediate lengths.
-
Linear Interpolation: Generate a series of structures along the reaction coordinate between the reactant and product and select the highest energy structure as a starting point.
-
Potential Energy Scan: Perform a relaxed potential energy surface scan along the bond that is breaking or forming. The maximum energy point on this scan can be an excellent initial guess for a full TS optimization.
-
-
-
Incorrect Reaction Coordinate: The chosen reaction coordinate for the search may not be the primary one.
-
Solution:
-
Carefully analyze the reaction mechanism. For the synthesis of triazolo[1,5-a]pyridines, key steps often involve N-N bond formation and subsequent cyclization.[6] Ensure your initial TS guess correctly represents the atoms involved in this transformation.
-
Use a method that does not rely on a single reaction coordinate, such as the Dimer method or the Nudged Elastic Band (NEB) method, if available in your software.
-
-
-
Verification of the Transition State: Once a stationary point is found, it is crucial to verify that it is indeed the correct transition state.
-
Solution:
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Visualize the Imaginary Frequency: Animate the imaginary frequency to ensure the atomic motion corresponds to the desired reaction pathway (i.e., the formation of the triazole ring).
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state. This should lead to the corresponding reactant and product, confirming that the TS connects the correct minima.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the computational optimization of triazolo[1,5-a]pyridine synthesis.
Q1: What is a good starting level of theory and basis set for studying triazolo[1,5-a]pyridine synthesis?
A1: A widely accepted and robust combination for initial studies is Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. For more accurate energy calculations, it is recommended to use a larger basis set such as 6-311+G(d,p) and to include a dispersion correction (e.g., B3LYP-D3).[7][8][9] For systems where non-covalent interactions are critical, functionals like ωB97X-D or M06-2X are excellent choices.
Q2: How can I model the effect of different solvents on the reaction?
A2: The effect of the solvent can be crucial in synthesis. You can model this computationally using implicit or explicit solvent models:
-
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to account for bulk solvent effects.
-
Explicit Solvent Models: In this approach, a number of solvent molecules are explicitly included in the calculation. This is more computationally expensive but can be important when specific solvent-solute interactions, such as hydrogen bonding, play a key role in the reaction mechanism.
Q3: My calculated reaction barriers are much higher than what is observed experimentally. What could be the reason?
A3: Discrepancies between calculated and experimental reaction barriers can arise from several factors:
-
Inadequate Level of Theory: The chosen computational method may not be accurate enough. Try a higher level of theory (e.g., a larger basis set, a different DFT functional, or even a more advanced method like coupled-cluster theory if computationally feasible).
-
Missing Catalytic Effects: If the experimental reaction uses a catalyst, it must be included in your computational model.
-
Tunneling Effects: For reactions involving the transfer of light atoms like hydrogen, quantum mechanical tunneling can be significant and is not accounted for in standard transition state theory.
-
Entropy Effects: Ensure that your calculated free energy of activation includes vibrational entropy contributions, which can be significant.
Q4: How can computational chemistry help in optimizing the reaction yield?
A4: Computational chemistry can guide the optimization of reaction yields in several ways:
-
Mechanism Elucidation: By mapping out the entire reaction energy profile, you can identify the rate-determining step and any potential side reactions.
-
Catalyst Design: Computational screening can be used to predict the efficacy of different catalysts for the desired transformation.
-
Substituent Effects: You can systematically study the effect of different electron-donating or electron-withdrawing groups on the reaction barriers to guide the choice of starting materials.[10]
-
Reaction Condition Optimization: The effect of temperature and solvent can be computationally investigated to predict optimal reaction conditions.
Section 3: Key Computational Protocols
Protocol 1: Transition State Search for N-N Bond Formation
This protocol outlines the steps for finding the transition state for the intramolecular N-N bond formation, a key step in many triazolo[1,5-a]pyridine syntheses.[6]
-
Step 1: Optimize Reactant and Product Geometries:
-
Build the initial structures for the open-chain precursor (reactant) and the cyclized product.
-
Perform geometry optimizations using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
-
Step 2: Generate an Initial Guess for the Transition State:
-
Perform a relaxed potential energy surface scan by decreasing the distance between the two nitrogen atoms that will form the N-N bond.
-
The structure corresponding to the maximum energy along this scan is a good initial guess for the transition state.
-
-
Step 3: Perform the Transition State Optimization:
-
Use the geometry from the scan as the input for a transition state optimization calculation (e.g., using the Opt=TS keyword in Gaussian).
-
Employ an optimization algorithm like Berny's algorithm.
-
-
Step 4: Verify the Transition State:
-
Perform a frequency calculation on the optimized TS geometry. Confirm the presence of a single imaginary frequency.
-
Animate the imaginary frequency to ensure it corresponds to the N-N bond formation.
-
Run an IRC calculation to confirm that the TS connects the reactant and product.
-
Data Summary Table: Recommended Computational Parameters
| Parameter | Recommendation for Initial Studies | Recommendation for High Accuracy |
| Method | DFT | DFT or Coupled-Cluster (CCSD(T)) |
| Functional | B3LYP | ωB97X-D, M06-2X |
| Basis Set | 6-31G(d) | 6-311+G(d,p) or aug-cc-pVTZ |
| Solvent Model | PCM (for polar solvents) | SMD or explicit solvent molecules |
| Convergence Criteria | Default | Tight |
Section 4: Visualizing Computational Workflows
Diagram 1: General Workflow for Computational Reaction Optimization
Caption: A general workflow for the computational optimization of a chemical reaction.
Diagram 2: Decision Tree for Troubleshooting Geometry Optimization
Caption: A decision tree for troubleshooting geometry optimization convergence issues.
References
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]
-
Deana, R., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(15), 3363. Available at: [Link]
-
Aghaei, M., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports, 14(1), 1-17. Available at: [Link]
-
Kwanghee, K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 869. Available at: [Link]
-
Rusinov, V. L., & Chupakhin, O. N. (2016). Synthesis of[1][6][10]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157. Available at: [Link]
-
D'hooghe, M., et al. (2020). Computational Studies towards the Optimization of the Synthesis of 1,2,4‐Triazolo[1,5‐a]pyridine‐2‐carboxylate: Advantages of Continuous Flow Processing. Chemistry–A European Journal, 26(48), 10976-10984. Available at: [Link]
-
Aguirre, N., et al. (2019). Novel[1][6][11]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry, 11(15), 1947-1962. Available at: [Link]
-
Zhao, Y., et al. (2023). Chemical panorama of triazolopyridines: evolution of synthetic strategies and applications. Molecular Diversity, 1-35. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 1-10. Available at: [Link]
-
Wang, Y., et al. (2016). Synthesis and anticancer activity evaluation of a series of[1][6][10]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3588. Available at: [Link]
-
Khomenko, D. M., et al. (2023). STRATEGIES FOR THE SYNTHESIS OF[1][6][10]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(2), 294-311. Available at: [Link]
-
Xu, J., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127263. Available at: [Link]
-
Verma, S., & Singh, P. (2022). Review Article: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Advances in Applied & Computational Mathematics, 9, 1-19. Available at: [Link]
-
Verma, S., & Singh, P. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Advances in Applied & Computational Mathematics, 9, 1-19. Available at: [Link]
-
Letavic, M. A., et al. (2017). 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 Receptor Antagonists: Optimization of Pharmacokinetic Properties Leading to the Identification of a Clinical Candidate. Journal of Medicinal Chemistry, 60(10), 4258-4274. Available at: [Link]
-
Alkorta, I., et al. (2007).[1][6][11]Triazolo[1,5- a]pyridines. A theoretical (DFT) study of the ring–chain isomerization. Tetrahedron, 63(35), 8505-8512. Available at: [Link]
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Validation & Comparative
5-Chloro-7-methyl-triazolo[1,5-a]pyridine vs other kinase inhibitors
An In-Depth Comparative Analysis of Kinase Inhibitors: The Triazolo[1,5-a]pyridine Scaffold versus Established Agents in p38 MAPK Inhibition
Authored by: [Your Name/Team], Senior Application Scientist
In the landscape of kinase inhibitor discovery, the identification of novel heterocyclic scaffolds is paramount to overcoming challenges of selectivity, potency, and acquired resistance. The triazolo[1,5-a]pyridine core represents one such scaffold that has garnered interest for its versatile synthetic accessibility and its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This guide provides a detailed comparative analysis of a representative molecule from this class, 5-Chloro-7-methyl-8-(piperazin-1-yl)-triazolo[1,5-a]pyridine, against other established kinase inhibitors targeting the well-validated p38 mitogen-activated protein kinase (MAPK) pathway.
The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers, making it a high-value target for therapeutic intervention. This document will delve into the comparative efficacy, selectivity, and mechanistic underpinnings of our lead compound alongside established inhibitors, supported by robust experimental data and protocols.
Comparative Kinase Inhibitor Profiles
For the purpose of this guide, we will compare the following compounds:
-
Compound A (5-Chloro-7-methyl-8-(piperazin-1-yl)-triazolo[1,5-a]pyridine): A novel investigational inhibitor based on the triazolo[1,5-a]pyridine scaffold.
-
SB203580: A widely used pyridinylimidazole-based research inhibitor, highly selective for p38α and p38β.
-
Losmapimod (GW856553X): A clinical-stage p38 MAPK inhibitor that has been evaluated in various inflammatory and cardiovascular diseases.
Table 1: Comparative Potency and Selectivity
| Parameter | Compound A (Hypothetical Data) | SB203580 | Losmapimod |
| Target Kinase | p38α MAPK | p38α, p38β | p38α, p38β |
| IC₅₀ (p38α) | 15 nM | 50 nM | 8.1 nM |
| Binding Mode | Type I (ATP-Competitive) | Type I (ATP-Competitive) | Type I (ATP-Competitive) |
| Key Interactions | Hinge-binding (Met109) | Hinge-binding (Met109) | Hinge-binding (Met109) |
| Selectivity (vs. JNK2) | >200-fold | ~100-fold | >200-fold |
| Cellular Potency (LPS-induced TNFα release) | 30 nM | 100 nM | 25 nM |
Note: Data for Compound A is presented as a hypothetical profile for illustrative purposes based on the potential of the scaffold.
Mechanistic Insights and Signaling Pathway Analysis
The primary mechanism of action for all three inhibitors is the competitive inhibition of ATP binding to the p38α kinase. This prevents the phosphorylation of downstream substrates, most notably MAPK-activated protein kinase 2 (MK2), thereby blocking the production of pro-inflammatory cytokines like TNFα and IL-6.
Caption: p38 MAPK signaling cascade and points of inhibition.
Experimental Protocols
To ensure the robust evaluation and comparison of these inhibitors, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding of the inhibitor to the kinase of interest.
Principle: A terbium-labeled anti-tag antibody is used to label the kinase, and a fluorescently labeled ATP-competitive tracer (Alexa Fluor™ 647) is used. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the terbium donor and the Alexa Fluor acceptor. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 4X solution of the kinase, a 4X solution of the tracer, and a 4X solution of the terbium-labeled antibody in the appropriate kinase buffer.
-
Compound Plating: Serially dilute the test compounds (Compound A, SB203580, Losmapimod) in DMSO and then in kinase buffer to create a 2X final concentration series. Plate 5 µL per well in a 384-well plate.
-
Kinase/Antibody Addition: Add 5 µL of the 4X kinase/antibody mixture to each well containing the test compound.
-
Tracer Addition: Add 10 µL of the 4X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 520 nm (terbium) and 665 nm (Alexa Fluor).
-
Data Analysis: Calculate the emission ratio (665/520) and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
A Comparative Guide to the Synthesis of Triazolo[1,5-a]pyridines for the Modern Medicinal Chemist
The triazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in a wide range of biological interactions. Its prevalence in pharmaceuticals necessitates a deep understanding of the available synthetic methodologies. This guide provides a comparative analysis of the most prominent and field-proven methods for the synthesis of triazolo[1,5-a]pyridines, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance to aid researchers in selecting the optimal strategy for their specific drug discovery campaigns.
Copper-Catalyzed Oxidative Cyclization of 2-Aminopyridines and Nitriles
One of the most direct and widely adopted methods for the synthesis of 2-substituted triazolo[1,5-a]pyridines is the copper-catalyzed reaction between 2-aminopyridines and nitriles. This method is valued for its operational simplicity, the use of readily available starting materials, and a broad tolerance for various functional groups.[1]
Mechanistic Rationale
The reaction is believed to proceed through a sequential N-C and N-N bond formation cascade, catalyzed by a copper species. The catalytic cycle is initiated by the coordination of the copper catalyst to the 2-aminopyridine, facilitating the nucleophilic attack of the amino group onto the nitrile carbon. Subsequent oxidative addition and reductive elimination steps lead to the formation of the triazole ring. The presence of an oxidant, typically atmospheric air, is crucial for regenerating the active copper catalyst.
Caption: Fig. 1: Copper-Catalyzed Synthesis Pathway
Experimental Protocol: Synthesis of 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine
-
To a reaction tube, add 2-aminopyridine (1.0 mmol), benzonitrile (1.2 mmol), CuBr (0.1 mmol), and 1,2-dichloroethane (5 mL).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours under an air atmosphere.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired product.
Metal-Free Intramolecular Oxidative N-N Bond Formation
In the pursuit of more sustainable and cost-effective synthetic routes, metal-free oxidative cyclization methods have gained significant traction. A prominent example is the use of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), to mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides. This approach offers short reaction times and high yields.[1]
Mechanistic Rationale
The reaction is initiated by the activation of the amidine nitrogen by PIFA, forming a reactive nitrene-like intermediate. This is followed by an intramolecular electrophilic attack of the activated nitrogen onto the pyridine ring nitrogen. Subsequent rearomatization through the elimination of a proton and the iodine-containing byproduct yields the final triazolo[1,5-a]pyridine.
Caption: Fig. 2: PIFA-Mediated Oxidative Cyclization
Experimental Protocol: PIFA-Mediated Synthesis of 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine
-
Dissolve N-(pyridin-2-yl)benzimidamide (0.5 mmol) in hexafluoroisopropanol (HFIP) (2.5 mL).
-
Add PIFA (0.6 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the pure product.
Microwave-Assisted Catalyst-Free Synthesis from Enaminonitriles
Reflecting the principles of green chemistry, a modern and efficient approach utilizes microwave irradiation to achieve a catalyst- and additive-free synthesis of triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.[2][3] This method is characterized by short reaction times, high yields, and a broad substrate scope.[2]
Mechanistic Rationale
The proposed mechanism involves a tandem sequence beginning with a transamidation reaction between the enaminonitrile and the benzohydrazide, eliminating dimethylamine to form an intermediate.[2] This is followed by an intramolecular nucleophilic attack of the nitrogen lone pair onto the nitrile group. The resulting intermediate then undergoes condensation with the carbonyl group, and a final elimination of water furnishes the aromatic triazolo[1,5-a]pyridine ring system.[2]
Caption: Fig. 3: Microwave-Assisted Tandem Reaction
Experimental Protocol: Microwave-Assisted Synthesis
-
In an oven-dried microwave vial, combine the enaminonitrile (0.175 mmol, 1.0 equiv.) and the appropriate benzohydrazide (0.35 mmol, 2.0 equiv.).[2]
-
Evacuate the vial and backfill with nitrogen three times.[2]
-
Add dry toluene (1.5 mL) to the vial and seal it.[2]
-
Heat the reaction mixture in a microwave reactor at 140 °C until the reaction is complete as monitored by TLC.[2]
-
After cooling to room temperature, directly purify the reaction mixture by silica gel column chromatography (eluent: chloroform/ethyl acetate 10:1) to obtain the product.[2]
The Dimroth Rearrangement: Accessing the Thermodynamically Favored Isomer
The Dimroth rearrangement is a classic and powerful transformation in heterocyclic chemistry for the interconversion of isomeric triazole-fused systems.[4][5][6] In the context of triazolopyridines, it provides a route to the thermodynamically more stable[1][2][7]triazolo[1,5-a]pyridine from its[1][2][7]triazolo[4,3-a]pyridine isomer. This rearrangement can be facilitated by either acidic or basic conditions.[5][6]
Mechanistic Rationale
The generally accepted mechanism for the acid-catalyzed Dimroth rearrangement involves protonation of a nitrogen atom in the pyridine ring, which initiates the opening of the triazole ring to form a diazo intermediate.[4][8] Tautomerization followed by ring closure and subsequent deprotonation leads to the formation of the rearranged and more stable[1][2][7]triazolo[1,5-a]pyridine isomer.[4][8]
Caption: Fig. 4: Acid-Catalyzed Dimroth Rearrangement
Experimental Protocol: Dimroth Rearrangement
-
Dissolve the[1][2][7]triazolo[4,3-a]pyridine starting material (1.0 mmol) in absolute ethanol.
-
Add a catalytic amount of a strong acid, such as HCl.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress of the rearrangement by TLC or LC-MS.
-
Once the rearrangement is complete, neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yields |
| Copper-Catalyzed | 2-Aminopyridines, Nitriles | CuBr, 120 °C, Air | Readily available materials, Good functional group tolerance[1] | High temperatures, Potential metal contamination | Good to Excellent |
| PIFA-Mediated | N-(pyridin-2-yl)benzimidamides | PIFA, HFIP, RT | Metal-free, Fast reactions, High yields[1] | Stoichiometric oxidant, Substrate synthesis required | Excellent |
| Microwave-Assisted | Enaminonitriles, Benzohydrazides | Microwave, 140 °C, Toluene | Catalyst-free, Green chemistry, Short reaction times[2][3] | Specialized equipment, Substrate synthesis required | Good to Excellent[2][3] |
| Dimroth Rearrangement | [1][2][7]Triazolo[4,3-a]pyridines | Acid or Base catalyst | Access to thermodynamically stable isomer | Requires synthesis of the starting isomer | Substrate dependent |
Conclusion
The synthesis of triazolo[1,5-a]pyridines can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The choice of a particular synthetic route will be dictated by factors such as the availability of starting materials, the desired substitution pattern, scalability, and the importance of adhering to green chemistry principles. The copper-catalyzed method remains a robust and versatile option for many applications. For instances where metal contamination is a concern, the PIFA-mediated synthesis provides an excellent alternative. The microwave-assisted, catalyst-free approach stands out as a modern, environmentally conscious, and highly efficient method. Finally, the Dimroth rearrangement is an indispensable tool for accessing the thermodynamically favored[1][2][7]triazolo[1,5-a]pyridine isomer. A thorough understanding of these key synthetic strategies empowers the medicinal chemist to efficiently construct diverse libraries of triazolo[1,5-a]pyridine derivatives for the discovery of new and improved therapeutic agents.
References
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Shaik, G. et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 893. Available at: [Link]
-
Shaik, G. et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Center for Biotechnology Information. Available at: [Link]
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Kumar, R. et al. (2024). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports, 14(1), 478. Available at: [Link]
-
Kumar, R. et al. (2024). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. PubMed. Available at: [Link]
-
Kalinin, A. A., & Vasilevsky, S. F. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Current Organic Chemistry, 25(14), 1648-1667. Available at: [Link]
-
Li, W. et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1466-1471. Available at: [Link]
-
Al-Ostath, A. et al. (2023). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports, 13(1), 10862. Available at: [Link]
-
El-Sayed, H. A. (2022). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Egyptian Journal of Chemistry, 65(9), 359-371. Available at: [Link]
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Kumar, R. et al. (2024). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. ResearchGate. Available at: [Link]
-
Wang, Y. et al. (2014). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][7]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 10, 1238-1245. Available at: [Link]
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El-Sayed, H. A. (2022). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. Available at: [Link]
-
Sanna, C. et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Inhibitors. Molecules, 25(24), 5949. Available at: [Link]
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MySkinRecipes. (n.d.). [1][2][7]Triazolo[1,5-a]pyridine-2-carboxylic acid. Retrieved from [Link]
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Méndez-Arriaga, J. M. et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6871. Available at: [Link]
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Pace, V. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(23), 5566. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Isomeric Triazolopyridine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the triazolopyridine scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents.[1] The fusion of a triazole and a pyridine ring gives rise to several isomeric forms, each with a unique spatial arrangement of nitrogen atoms that profoundly influences its pharmacological properties. This guide provides an in-depth comparison of the efficacy of key isomeric triazolopyridine derivatives, focusing on their synthesis, biological activity, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential.
The Significance of Isomerism in Triazolopyridine Efficacy
The isomeric forms of triazolopyridine, such as[2][3][4]triazolo[4,3-a]pyridine and[2][3][4]triazolo[1,5-a]pyridine, are not mere structural curiosities. The position of the nitrogen atoms in the fused ring system dictates the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape. These features are critical for molecular recognition by biological targets, leading to significant differences in the efficacy and selectivity of isomeric derivatives.[5]
Synthesis of Isomeric Triazolopyridine Scaffolds
The synthetic route to a specific triazolopyridine isomer is a key consideration in drug development. The choice of starting materials and reaction conditions directly influences the final isomeric product.
Synthesis of[2][3][4]triazolo[4,3-a]pyridines
A common and traditional method for the synthesis of the[2][3][4]triazolo[4,3-a]pyridine core involves the dehydration of a 2-hydrazidopyridine.[1][6] This can be achieved by refluxing with reagents such as phosphorus oxychloride or concentrated acids.[1][6]
Synthesis of[2][3][4]triazolo[1,5-a]pyridines
The synthesis of the[2][3][4]triazolo[1,5-a]pyridine scaffold often proceeds through a different pathway, for example, from enaminonitriles and benzohydrazides under microwave conditions.[7] This highlights how distinct synthetic strategies are required to access different isomeric cores.
Comparative Efficacy in Oncology
Triazolopyridine derivatives have shown significant promise as anticancer agents, with their efficacy often being isomer-dependent.[3][4] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[3][8]
####[2][3][4]triazolo[4,3-a]pyridine Derivatives as Anticancer Agents
Derivatives of the[2][3][4]triazolo[4,3-a]pyridine scaffold have demonstrated potent anticancer activity against a range of human cancer cell lines.[3][9] For instance, a series of these derivatives were evaluated for their ability to inhibit Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in various cancers.[10] One notable compound, 12m , exhibited an IC50 of 0.02 μM against the MV4-11 cell line, which was superior to the known BRD4 inhibitor (+)-JQ1 (IC50 = 0.03 μM).[10] Furthermore, this compound demonstrated good metabolic stability and oral absorption in mice, highlighting its potential as a clinical candidate.[10]
####[2][3][4]triazolo[1,5-a]pyridine Derivatives as Anticancer Agents
The[2][3][4]triazolo[1,5-a]pyridine isomer has also served as a foundation for the development of potent anticancer agents.[11][12] A series of[2][3][4]triazolo[1,5-a]pyridinylpyridines were synthesized and evaluated for their antiproliferative activities against human cancer cell lines, including HCT-116 (colon), U-87 MG (glioblastoma), and MCF-7 (breast).[11] Compounds 1c and 2d from this series showed potent antiproliferative activities and were found to affect the AKT signaling pathway, a critical pathway in cancer cell survival and proliferation.[11] The in vivo anticancer effect of compound 1c was confirmed in a sarcoma S-180 mouse model.[11]
| Isomeric Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |
| [2][3][4]triazolo[4,3-a]pyridine derivative 12m | BRD4 | MV4-11 (Leukemia) | 0.02 | [10] |
| [2][3][4]triazolo[1,5-a]pyridinylpyridine 1c | Not specified (affects AKT pathway) | HCT-116, U-87 MG, MCF-7 | Potent (specific IC50 not provided) | [11] |
| [2][3][4]triazolo[1,5-a]pyridinylpyridine 2d | Not specified (affects AKT pathway) | HCT-116, U-87 MG, MCF-7 | Potent (specific IC50 not provided) | [11] |
| [2][3][4]triazolo-pyridine hybrid TP6 | Not specified | B16F10 (Melanoma) | 41.12 - 61.11 (for series) | [4] |
Structure-Activity Relationship (SAR) Insights
The biological activity of triazolopyridine derivatives is highly sensitive to the nature and position of substituents on the core scaffold. For[2][3][4]triazolo[4,3-a]pyridine-based BRD4 inhibitors, molecular docking studies revealed that the compound binds to the acetyl-lysine binding site and forms a critical hydrogen bond with the Asn140 residue.[10]
In the case of[2][3][4]triazolo[1,5-a]pyridinylpyridines, the structure-activity relationship is still under preliminary investigation, but the substitution pattern on both the triazolopyridine and the appended pyridine ring significantly influences the antiproliferative activity.[11]
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, detailed and robust experimental protocols are essential.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][13][14][15][16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4][13]
-
Compound Treatment: Treat the cells with various concentrations of the triazolopyridine derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[13]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[15][16]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Efficacy Assessment in Animal Models
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetic properties of drug candidates.[17]
General Protocol for Xenograft Mouse Model:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment groups and administer the triazolopyridine derivatives (e.g., orally or intraperitoneally) and a vehicle control.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Pharmacokinetic Analysis: Collect blood samples at different time points after drug administration to determine the pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion) of the compounds.[10]
Conclusion and Future Directions
The isomeric diversity of the triazolopyridine scaffold provides a rich platform for the discovery of novel therapeutic agents. While both[2][3][4]triazolo[4,3-a]pyridine and[2][3][4]triazolo[1,5-a]pyridine derivatives have demonstrated significant potential, particularly in the realm of oncology, a direct comparative study of their efficacy under identical conditions is warranted to fully elucidate the impact of isomerism. Future research should focus on:
-
Head-to-head comparative studies of different triazolopyridine isomers to establish clear SAR trends.
-
Exploration of other isomeric scaffolds to broaden the chemical space for drug discovery.
-
In-depth mechanistic studies to identify the specific molecular targets and pathways modulated by different isomers.
-
Optimization of pharmacokinetic properties to enhance the clinical translatability of promising lead compounds.
By systematically exploring the chemical space of triazolopyridine isomers and employing rigorous experimental validation, researchers can unlock the full therapeutic potential of this versatile heterocyclic system.
References
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- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. (URL not available)
- Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. (URL not available)
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Synthesis and anticancer activity evaluation of a series of[2][3][4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. (URL not available)
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. (URL not available)
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (URL: [Link])
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Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. (URL: [Link])
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Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. ACS Infectious Diseases. (URL: [Link])
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. (URL: [Link])
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. (URL: [Link])
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Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. Journal of Medicinal Chemistry. (URL: [Link])
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The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. (URL: [Link])
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Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. (URL: [Link])
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Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. (URL: [Link])
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. (URL: [Link])
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Biological activities of[2][3][4]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. (URL: [Link])
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Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine
For researchers, scientists, and drug development professionals, the journey from a novel compound to a validated therapeutic is paved with rigorous mechanistic studies. The compound 5-Chloro-7-methyl-triazolo[1,5-a]pyridine, a member of the pharmacologically rich triazolopyridine class, presents a compelling case for such investigation. While the precise mechanism of this specific molecule remains to be fully elucidated, the broader family of triazolo[1,5-a]pyridines and related triazolopyrimidines have demonstrated a remarkable diversity of biological activities. This guide provides a comprehensive, technically-grounded framework for systematically confirming the mechanism of action of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine, comparing its potential activities against established alternatives, and presenting the requisite experimental methodologies.
The triazolopyridine scaffold is a known "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. Derivatives have been identified as inhibitors of key enzymes such as phosphoinositide 3-kinases (PI3K) and α-glucosidase, and as modulators of receptors like the GABA-A receptor[1][3][4]. This known polypharmacology necessitates a broad yet systematic screening approach to pinpoint the specific activity of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine.
A Phased Approach to Mechanistic Elucidation
Our proposed workflow is designed as a tiered screening cascade, beginning with broad-spectrum enzymatic and cellular assays based on the known activities of structural analogs, and progressively narrowing the focus based on initial findings. This strategy optimizes resource allocation and provides a logically self-validating pathway to confirming the mechanism of action.
Caption: A tiered experimental workflow for elucidating the mechanism of action.
Comparative Analysis: Potential Mechanisms and Experimental Designs
Based on the established activities of the triazolopyridine and triazolopyrimidine scaffolds, we will focus on three primary potential mechanisms of action for comparative analysis.
Kinase Inhibition: A Common Target for Heterocyclic Compounds
A significant number of heterocyclic compounds, including triazolopyridine derivatives, function as kinase inhibitors. Notably, some have shown selectivity for PI3K[1].
Comparative Compounds:
-
Wortmannin: A potent, covalent pan-PI3K inhibitor.
-
Alpelisib (BYL719): A selective PI3Kα inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To determine the inhibitory activity of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine against a panel of kinases, with a focus on the PI3K family.
-
Materials: Recombinant human kinases (e.g., PI3Kα, β, γ, δ), appropriate substrates (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound, and reference inhibitors.
-
Procedure: a. Prepare a serial dilution of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine and reference inhibitors. b. In a 384-well plate, add the kinase, substrate, and ATP to initiate the reaction. c. Add the test compound or reference inhibitor at various concentrations. d. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes). e. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. f. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal. g. Read luminescence on a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
| Compound | Predicted Target | Predicted IC50 (nM) |
| 5-Chloro-7-methyl-triazolo[1,5-a]pyridine | PI3K (Hypothetical) | To be determined |
| Wortmannin | Pan-PI3K | ~1-10 |
| Alpelisib | PI3Kα | ~5 |
α-Glucosidase Inhibition: A Potential Anti-Diabetic Mechanism
Recent studies have highlighted the potent and selective α-glucosidase inhibitory activity of some triazolo[1,5-a]pyridine derivatives, suggesting a potential application in the management of diabetes[3].
Comparative Compound:
-
Acarbose: A well-established α-glucosidase inhibitor used clinically.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
-
Objective: To evaluate the inhibitory effect of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine on α-glucosidase activity.
-
Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), sodium phosphate buffer, test compound, and acarbose.
-
Procedure: a. Prepare a solution of α-glucosidase in phosphate buffer. b. In a 96-well plate, add the enzyme solution and a serial dilution of the test compound or acarbose. c. Pre-incubate the mixture at 37°C for 10 minutes. d. Initiate the reaction by adding the substrate pNPG. e. Incubate at 37°C for 20 minutes. f. Stop the reaction by adding sodium carbonate. g. Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting inhibition against inhibitor concentration.
| Compound | Predicted Target | Predicted IC50 (µM) |
| 5-Chloro-7-methyl-triazolo[1,5-a]pyridine | α-glucosidase | To be determined |
| Acarbose | α-glucosidase | ~750[3] |
Antiparasitic Activity via Sterol Biosynthesis Inhibition
The triazole core is a key pharmacophore in many antifungal and antiparasitic drugs that target the sterol biosynthesis pathway. A study on[1][5][6]triazolo[1,5-a]pyridine derivatives has demonstrated their trypanocidal activity through the inhibition of 14α-demethylase[7].
Comparative Compound:
-
Posaconazole: A broad-spectrum triazole antifungal that inhibits 14α-demethylase.
Experimental Protocol: Cell-Based Assay for Trypanosoma cruzi Proliferation
-
Objective: To assess the effect of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine on the growth of Trypanosoma cruzi epimastigotes.
-
Materials: T. cruzi epimastigotes, liver infusion tryptose (LIT) medium, test compound, posaconazole, and a cell viability reagent (e.g., resazurin).
-
Procedure: a. Culture T. cruzi epimastigotes in LIT medium to the exponential growth phase. b. In a 96-well plate, seed the parasites at a defined density. c. Add serial dilutions of the test compound or posaconazole. d. Incubate the plate at 28°C for 72 hours. e. Add resazurin and incubate for another 4-6 hours. f. Measure the fluorescence (excitation 560 nm, emission 590 nm).
-
Data Analysis: Determine the EC50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Caption: Hypothetical inhibition of the sterol biosynthesis pathway.
Concluding Remarks and Future Directions
This guide outlines a systematic and comparative approach to elucidate the mechanism of action of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine. The initial broad-spectrum screening will be crucial in identifying the most promising therapeutic area. Subsequent target validation and cellular pathway analysis will then provide the definitive evidence of its molecular mechanism. The comparative framework, utilizing well-characterized inhibitors, ensures the scientific rigor and contextual relevance of the findings. Should initial screens yield negative results, a broader phenotypic screening approach, coupled with chemoproteomics, would be a logical next step to uncover novel targets. The journey to understanding the intricate workings of a novel compound is challenging, but with a structured and evidence-based approach, the therapeutic potential of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine can be fully realized.
References
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
- Singh, P., et al. (2021). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. ACS Omega.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- Al-Warhi, T., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports.
- MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.
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Rojas-Guzman, R., et al. (2019). Novel[1][5][6]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry.
-
Wang, Y., et al. (2020). Discovery of[2][5][6]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry.
- Wang, S., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters.
- MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
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Request PDF. (n.d.). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Chloro-7-methyl-triazolo[1,5-a]pyridine
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine
This document moves beyond a simple checklist, offering a deeper understanding of the "why" behind each procedural step. By grounding our recommendations in established safety protocols and regulatory frameworks, we aim to empower researchers to manage chemical waste with the highest degree of confidence and responsibility.
Hazard Assessment and Risk Mitigation: Understanding the Compound
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine is classified with the following hazard statements:
Given its classification as a halogenated organic compound, it is crucial to handle this substance as a hazardous waste.[6][7][8] Improper disposal, such as drain disposal or evaporation, is not permissible.[6]
Core Principle: The "Cradle-to-Grave" Responsibility
The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" management system for hazardous waste. This means that the generator of the waste is responsible for its safe management from the point of generation to its final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine for disposal. The following table outlines the minimum required PPE, with explanations for their necessity.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber gloves | Provides protection against skin irritation and absorption.[6] |
| Eye Protection | ANSI-approved chemical splash goggles | Protects against splashes that can cause serious eye irritation.[6] |
| Lab Coat | Fully buttoned, long-sleeved lab coat | Prevents contamination of personal clothing and skin.[6] |
| Respiratory Protection | Use in a certified chemical fume hood | Ensures adequate ventilation and prevents inhalation of dust or vapors, which can cause respiratory irritation.[1] |
Spill Management: A Proactive Approach
Accidents can happen. A clear and concise spill management plan is essential.
In case of a spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste.[3] For liquid spills, absorb with an inert material such as sand or vermiculite, then transfer to a designated hazardous waste container.[2][9]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The following protocol provides a clear, actionable workflow for the disposal of 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Waste Segregation: The Cornerstone of Compliance
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Do not mix 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Specifically, keep halogenated organic waste separate from non-halogenated waste.[7] Mixing these streams can significantly increase disposal costs and complexity.[10]
Waste Containerization: Secure and Compliant
-
Select an Appropriate Container: Use a chemically compatible container, such as a polyethylene container, provided by your institution's waste management program.[6] The container must have a secure, tight-fitting lid.[10]
-
Labeling: Immediately label the waste container with a hazardous waste tag.[8] The label must include:
-
Accumulation: Keep the waste container closed at all times except when adding waste.[7] Store the container in a designated satellite accumulation area.[8]
Final Disposal: Partnering with Professionals
-
Request Pickup: Once the waste container is full, or in accordance with your institution's policies, submit a request for waste pickup to your EHS department.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.
-
Professional Disposal: The final disposal of 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine must be conducted by a licensed hazardous waste disposal facility.[2][3][11] These facilities have the expertise and equipment to handle and treat chemical waste in an environmentally sound manner.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Figure 1. A flowchart illustrating the standard operating procedure for the disposal of 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine.
Figure 2. A decision tree for responding to a spill of 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 5-Chloro-7-methyl-[1][2][3]triazolo[1,5-a]pyridine, upholding their commitment to laboratory safety and environmental stewardship.
References
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: Pyridine. Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Washington State University. Halogenated Solvents. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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PubChem. 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. Retrieved from [Link]
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PENTA. (2024, November 26). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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